Ethyl 4-amino-2-chlorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-amino-2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIGEAVXXPZKJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70534862 | |
| Record name | Ethyl 4-amino-2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70534862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16017-69-9 | |
| Record name | Ethyl 4-amino-2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70534862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-amino-2-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-amino-2-chlorobenzoate (CAS: 16017-69-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-amino-2-chlorobenzoate, with the Chemical Abstracts Service (CAS) number 16017-69-9, is a substituted aromatic carboxylic acid ester. Its molecular structure, featuring an amino group, a chlorine atom, and an ethyl ester functional group on a benzene ring, makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, spectroscopic data, and its applications, particularly as a scaffold in the development of pharmacologically active compounds. Safety and handling information are also included to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
This compound is typically an off-white solid at room temperature.[1] Its core structure consists of a benzoic acid ethyl ester with an amino group at the C4 position and a chlorine atom at the C2 position. The presence of these functional groups influences its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16017-69-9 | [1] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.63 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 88 - 90 °C | [No specific citation found in search results] |
| Boiling Point (Predicted) | 344.5 ± 22.0 °C | [2] |
| Density (Predicted) | 1.262 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 1.45 ± 0.10 | [2] |
| Solubility | Moderately soluble in organic solvents. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. The following tables summarize the predicted and observed spectral data.
Table 2: Predicted ¹H NMR Spectral Data for this compound (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.7 | d | Aromatic H |
| ~6.8 | d | Aromatic H |
| ~6.6 | dd | Aromatic H |
| ~5.9 | s | -NH₂ |
| ~4.3 | q | -OCH₂CH₃ |
| ~1.3 | t | -OCH₂CH₃ |
Note: This data is based on typical chemical shifts for analogous compounds and should be confirmed with experimental data.[3]
Table 3: Predicted ¹³C NMR Spectral Data for this compound (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | |---|---|---| | ~165.5 | C=O (Ester) | | ~151.0 | Aromatic C-NH₂ | | ~137.0 | Aromatic C-Cl | | ~131.0 | Aromatic C-H | | ~116.0 | Aromatic C-COOR | | ~113.0 | Aromatic C-H | | ~111.0 | Aromatic C-H | | ~61.0 | -OCH₂CH₃ | | ~14.0 | -OCH₂CH₃ |
Note: This data is based on typical chemical shifts for analogous compounds and should be confirmed with experimental data.[3]
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3487, 3356 | Primary Amine (-NH₂) | Asymmetric and symmetric stretching |
| 2985, 2900 | Alkyl (CH₃) | Asymmetric and symmetric stretching |
| 1689 | Ester (C=O) | Stretching |
| 1624, 1593, 1508 | Aromatic Ring (C=C) | Stretching |
| 759 | C-Cl | Stretching |
Note: Data is for a similar compound, ethyl 4-amino-3-chlorobenzoate, and is expected to be comparable.[4]
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Assignment | |---|---|---| | 199/201 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine) | | 154/156 | [M - OCH₂CH₃]⁺ | | 126/128 | [M - COOCH₂CH₃]⁺ |
Note: Fragmentation patterns are predicted based on the structure and common fragmentation of similar compounds.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the esterification of 4-amino-2-chlorobenzoic acid.
Materials:
-
4-amino-2-chlorobenzoic acid
-
Absolute ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Distilled water
Procedure:
-
Suspend 4-amino-2-chlorobenzoic acid (0.0266 mol) in absolute ethanol (50 mL) in a round-bottom flask.
-
Cool the mixture to -15 °C using an ice-salt bath.
-
Slowly add thionyl chloride (0.032 mol) dropwise, ensuring the temperature is maintained below -10 °C.
-
After the addition is complete, stir the reaction mixture at 40 °C for 30 minutes.
-
Increase the temperature and reflux the mixture for 3 hours.
-
After reflux, cool the reaction mixture and filter the resulting precipitate.
-
Wash the precipitate with distilled water to remove any excess thionyl chloride.
-
Wash the product with a 10% sodium carbonate solution.
-
Collect the residue and recrystallize it from an ethanol/water mixture to yield the pure this compound.[4]
Caption: Synthesis workflow for this compound.
Applications in Drug Development
This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. Its structure provides multiple reactive sites for further chemical modifications.
The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The aromatic ring can undergo further substitution reactions, although the existing substituents will direct the position of new groups.
One notable application is in the synthesis of kinase inhibitors. For instance, derivatives of the structurally similar 4-amino-3-chlorobenzoate have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4] The core aminobenzoate scaffold is utilized to present pharmacophoric features that can interact with the ATP-binding site of the kinase.
Caption: Logical relationship of this compound as a scaffold.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with plenty of water.
-
Store in a tightly closed container in a cool, dry place.
Hazard Statements (from related compounds):
-
May cause an allergic skin reaction.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
Conclusion
This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and versatile reactivity make it an attractive starting material for the synthesis of novel bioactive compounds. This technical guide provides essential information for researchers and scientists working with this compound, from its fundamental properties and synthesis to its potential applications and safety considerations. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide to the Physical Properties of Ethyl 4-amino-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 4-amino-2-chlorobenzoate, a significant compound in synthetic organic chemistry. This document is intended to serve as a valuable resource for professionals in research and development by consolidating key data, outlining experimental methodologies for property determination, and providing a logical workflow for such characterization.
Core Physical and Chemical Properties
This compound, with the CAS number 16017-69-9, is an aromatic ester.[1][2] Its core properties are summarized in the table below. It is important to note that while some properties have been experimentally determined and reported in literature, others, such as boiling point and density, are often predicted values from computational models.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | [3] |
| Molecular Weight | 199.63 g/mol | |
| CAS Number | 16017-69-9 | [1][2] |
| Appearance | Off-white solid | |
| Melting Point | 226 °C (Predicted) | [1] |
| Boiling Point | 344.5 ± 22.0 °C (Predicted) | [1] |
| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [1] |
| Purity | Typically ≥95% | |
| Storage | 2-8°C, inert atmosphere, keep in dark place | [4] |
Note: The predicted melting point of 226 °C appears unusually high for a compound of this nature. For comparison, the structurally similar compound Ethyl 4-aminobenzoate has a reported melting point of 88-90 °C. Researchers are advised to verify this property experimentally.
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), as well as signals for the aromatic protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing chloro and ester groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the aromatic ring.[6] The positions of the aromatic carbon signals will be affected by the substituents.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.[7][8] Key expected peaks include:
-
N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl group will be just below 3000 cm⁻¹.
-
C=O stretching: A strong absorption band for the ester carbonyl group is expected in the region of 1700-1750 cm⁻¹.
-
C-O stretching: Bands corresponding to the C-O bonds of the ester will be present in the fingerprint region.
-
C-Cl stretching: A band in the lower frequency region of the spectrum.
2.3. Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 199 and 201 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).[3][9] Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.
Experimental Protocols
The following sections detail standardized methodologies for the determination of the key physical properties of a solid organic compound like this compound.
3.1. Melting Point Determination
The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady, slow rate (1-2 °C per minute) near the expected melting point.
-
The temperature range over which the solid melts is recorded.
-
3.2. Density Determination (for a solid)
The density of a solid can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.
-
Apparatus: Analytical balance, graduated cylinder or pycnometer, a liquid of known density in which the sample is insoluble.
-
Procedure (Displacement Method):
-
The mass of a sample of the solid is accurately measured using an analytical balance.
-
A graduated cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.
-
The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.
-
The final volume is recorded. The difference between the final and initial volumes gives the volume of the solid.
-
Density is calculated as mass divided by volume.
-
3.3. Spectroscopic Analysis
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.
-
Data Processing: The resulting free induction decay (FID) is Fourier-transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to a standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology (KBr Pellet Technique):
-
Sample Preparation: 1-2 mg of the dry sample is ground with 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle until a fine, uniform mixture is obtained.
-
The mixture is compressed in a die using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: A background spectrum of the empty sample chamber is recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired.
-
3.3.3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology (Electron Ionization - EI):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.
-
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the determination of the physical and structural properties of a chemical compound.
Caption: Workflow for Physicochemical Property Determination.
References
- 1. chembk.com [chembk.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. PubChemLite - this compound (C9H10ClNO2) [pubchemlite.lcsb.uni.lu]
- 4. 16017-69-9|this compound|BLD Pharm [bldpharm.com]
- 5. 4-Amino-2-chlorobenzoic acid ethyl ester(16017-69-9) 1H NMR [m.chemicalbook.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of Ethyl 4-amino-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 4-amino-2-chlorobenzoate (CAS: 16017-69-9). The information presented herein is essential for the structural elucidation, identification, and purity assessment of this compound, which serves as a valuable building block in medicinal chemistry and materials science. This document collates estimated and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Data Presentation
The following sections summarize the quantitative spectroscopic data for this compound.
Table 1: Estimated ¹H NMR Spectral Data
The following table outlines the estimated proton NMR chemical shifts for this compound, typically recorded in a solvent such as DMSO-d₆.[1]
| Protons | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (H-6) | ~7.7 | Doublet (d) | Not specified |
| Aromatic H (H-3) | ~6.8 | Doublet (d) | Not specified |
| Aromatic H (H-5) | ~6.6 | Doublet of doublets (dd) | Not specified |
| Amino (-NH₂) | ~5.9 | Singlet (s) | Not applicable |
| Methylene (-OCH₂CH₃) | ~4.3 | Quartet (q) | Not specified |
| Methyl (-OCH₂CH₃) | ~1.3 | Triplet (t) | Not specified |
Note: Data is estimated based on typical chemical shifts of analogous compounds and may vary based on experimental conditions.[1]
Table 2: Estimated ¹³C NMR Spectral Data
The estimated carbon-13 NMR spectral data for this compound are presented below, with DMSO-d₆ as a common solvent.[1]
| Carbon Atom | Estimated Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~165.5 |
| Aromatic C-4 (-NH₂) | ~151.0 |
| Aromatic C-2 (-Cl) | ~137.0 |
| Aromatic C-6 | ~131.0 |
| Aromatic C-1 | ~116.0 |
| Aromatic C-5 | ~113.0 |
| Aromatic C-3 | ~111.0 |
| Methylene (-OCH₂) | ~61.0 |
| Methyl (-CH₃) | ~14.0 |
Note: These values are estimations for structural elucidation purposes.[1]
Table 3: Predicted Mass Spectrometry (MS) Data
The predicted mass-to-charge ratios (m/z) for various adducts of this compound are provided below. The monoisotopic mass of the parent molecule is approximately 199.04 Da.
| Adduct | Predicted m/z |
| [M+H]⁺ | 200.04729 |
| [M+Na]⁺ | 222.02923 |
| [M-H]⁻ | 198.03273 |
| [M]⁺ | 199.03946 |
Note: Data is predicted and sourced from computational models.
Table 4: Expected Fourier-Transform Infrared (FTIR) Spectroscopy Data
The following table lists the expected characteristic infrared absorption bands for the functional groups present in this compound.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| N-H (Amino) | 3400-3200 | Medium-Strong | Symmetric & Asymmetric Stretch |
| C-H (Aromatic) | 3100-3000 | Medium-Weak | Stretch |
| C-H (Aliphatic) | 2980-2850 | Medium | Stretch |
| C=O (Ester) | 1725-1705 | Strong | Stretch |
| C=C (Aromatic) | 1600-1450 | Medium | Stretch |
| C-O (Ester) | 1300-1100 | Strong | Stretch |
| C-N (Amino) | 1340-1250 | Medium | Stretch |
| C-Cl | 800-600 | Strong | Stretch |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Reference the spectrum to the deuterated solvent peaks.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Integrate the signals in the ¹H NMR spectrum and identify the peak positions in both ¹H and ¹³C spectra.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (KBr Pellet Technique):
-
Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the mixture to a pellet-pressing die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or ethyl acetate).
-
Instrumentation: Utilize a GC-MS system equipped with an electron ionization source.
-
Gas Chromatography:
-
Inject a small volume of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the compound from the solvent and any impurities.
-
Employ a temperature program to ensure the elution of the compound.
-
-
Mass Spectrometry:
-
As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
The molecules are ionized using a standard electron energy (typically 70 eV).
-
The resulting ions (molecular ion and fragment ions) are separated by the mass analyzer based on their m/z ratio.
-
A mass spectrum is generated by plotting the relative abundance of ions against their m/z values.
-
Mandatory Visualization
The following diagrams illustrate key experimental and logical workflows.
Caption: Spectroscopic analysis workflow.
Caption: NMR data interpretation logic.
References
Synthesis of Ethyl 4-amino-2-chlorobenzoate from 4-amino-2-chlorobenzoic acid
A Technical Guide to the Synthesis of Ethyl 4-amino-2-chlorobenzoate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound from its precursor, 4-amino-2-chlorobenzoic acid. This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. This document details two primary synthetic methodologies: the classic Fischer-Speier esterification and a thionyl chloride-mediated approach. It includes detailed experimental protocols, tabulated physicochemical data for reactants and products, and visualizations of reaction mechanisms and workflows to support laboratory application and process optimization.
Introduction
The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the production of intermediates in the pharmaceutical, agrochemical, and materials science industries. This compound is a key building block whose synthesis requires efficient and scalable methods. The presence of both an amino group and a chloro-substituent on the aromatic ring presents specific challenges and considerations for the esterification process.
This guide explores the conversion of 4-amino-2-chlorobenzoic acid to its corresponding ethyl ester. We will focus on two robust methods:
-
Fischer-Speier Esterification: An acid-catalyzed equilibrium reaction involving direct reaction with an excess of ethanol.[1][2]
-
Thionyl Chloride-Mediated Esterification: A high-yield, non-reversible method that proceeds through an acyl chloride intermediate.[3][4][5]
The document provides detailed protocols, reaction parameters, and purification techniques for both methods, intended to serve as a practical resource for laboratory chemists and process development scientists.
Physicochemical Properties
A summary of the key physical and chemical properties for the primary reactant and product is provided below for easy reference.
Table 1: Properties of 4-amino-2-chlorobenzoic acid
| Property | Value | Reference |
| CAS Number | 2457-76-3 | [6] |
| Molecular Formula | C₇H₆ClNO₂ | [6] |
| Molecular Weight | 171.58 g/mol | [6] |
| Appearance | Solid | |
| Melting Point | Not specified |
Table 2: Properties of this compound
| Property | Value | Reference |
| CAS Number | 16017-69-9 | [7][8] |
| Molecular Formula | C₉H₁₀ClNO₂ | [7][8] |
| Molecular Weight | 199.63 g/mol | [7] |
| Appearance | Off-white solid | [7] |
| Melting Point | 226 °C | |
| Boiling Point | 344.5 ± 22.0 °C (Predicted) | |
| Density | 1.262 ± 0.06 g/cm³ (Predicted) |
Synthetic Methodologies and Experimental Protocols
This section details the experimental procedures for the synthesis of this compound.
Method A: Fischer-Speier Esterification
This method involves heating the carboxylic acid in an excess of ethanol with a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] The reaction is an equilibrium, which is driven towards the product by using a large excess of the alcohol, which also serves as the solvent.[9][10] A key consideration is that the basic amino group on the starting material will be protonated by the acid catalyst, necessitating the use of at least a stoichiometric amount of acid.[9][11]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-2-chlorobenzoic acid (1.0 eq) in absolute ethanol (10-20 eq).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (1.0-1.2 eq) dropwise to the mixture. A precipitate of the ammonium salt may form but will dissolve as the reaction is heated.[11][12]
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water.
-
Neutralization: While stirring, carefully add a 10% aqueous sodium carbonate solution dropwise until the evolution of CO₂ gas ceases and the pH of the solution is basic (pH > 8).[11][12] This neutralizes the excess acid and deprotonates the amino group, causing the ester product to precipitate.
-
Filtration: Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water to remove any inorganic salts.[11]
-
Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure this compound.[3]
Table 3: Reagents and Conditions for Fischer Esterification
| Reagent/Parameter | Quantity/Value | Purpose |
| 4-amino-2-chlorobenzoic acid | 1.0 eq | Starting Material |
| Absolute Ethanol | 10-20 eq | Reagent and Solvent |
| Concentrated H₂SO₄ | 1.0-1.2 eq | Catalyst |
| Reaction Temperature | Reflux (~78 °C) | Reaction Condition |
| Reaction Time | 4-6 hours | Reaction Condition |
| 10% Sodium Carbonate | As needed | Neutralization |
Method B: Thionyl Chloride-Mediated Esterification
This highly efficient method avoids the equilibrium limitations of the Fischer esterification.[5] Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then rapidly esterified by ethanol. This method often results in higher yields and faster reaction times.[4]
Experimental Protocol
-
Reaction Setup: Suspend 4-amino-2-chlorobenzoic acid (0.0266 mol, 1.0 eq) in absolute ethanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[3]
-
Reagent Addition: Cool the mixture to -15°C using an ice-salt bath. Slowly add thionyl chloride (0.032 mol, ~1.2 eq) dropwise, ensuring the internal temperature does not rise above -10°C.[3]
-
Reaction: After the addition is complete, stir the mixture at 40°C for 30 minutes, then increase the temperature and heat at reflux for 3 hours.[3]
-
Work-up and Isolation: Cool the reaction mixture. The product often precipitates from the solution upon cooling. Filter the resulting precipitate.
-
Washing: Wash the collected solid first with distilled water to remove residual thionyl chloride byproducts, followed by a wash with a 10% aqueous sodium carbonate solution to neutralize any remaining acid and deprotonate the amino group.[3]
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[3]
Table 4: Reagents and Conditions for Thionyl Chloride Method
| Reagent/Parameter | Quantity/Value | Purpose |
| 4-amino-2-chlorobenzoic acid | 0.0266 mol | Starting Material |
| Absolute Ethanol | 50 mL | Reagent and Solvent |
| Thionyl Chloride (SOCl₂) | 0.032 mol | Activating Agent |
| Addition Temperature | -15 °C to -10 °C | Reaction Condition |
| Reflux Time | 3 hours | Reaction Condition |
| 10% Sodium Carbonate | As needed | Neutralization |
Reaction Mechanisms and Workflows
Visual diagrams of the chemical pathways and experimental processes provide a clearer understanding of the synthesis.
Fischer Esterification Mechanism
The Fischer esterification proceeds via a six-step Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism.[10] The acid catalyst first protonates the carbonyl oxygen, activating the carboxylic acid toward nucleophilic attack by ethanol.
Caption: The acid-catalyzed mechanism for Fischer esterification.
General Experimental Workflow
The overall laboratory process, from setup to final product analysis, follows a standardized sequence. This workflow is generally applicable to both synthetic methods described, with minor variations in the work-up stage.
Caption: A typical workflow for synthesis, purification, and analysis.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. CN102311356A - Synthetic method of ethyl p-aminobenzoate - Google Patents [patents.google.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. 4-Amino-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. appchemical.com [appchemical.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Ethyl 4-amino-2-chlorobenzoate: A Core Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-amino-2-chlorobenzoate is a key building block in the synthesis of a variety of biologically active molecules, particularly in the development of targeted cancer therapies. Its substituted benzene ring structure, featuring an amino group, a chloro substituent, and an ethyl ester, provides multiple reactive sites for chemical modification, making it a versatile starting material for creating diverse chemical libraries for drug discovery. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound as a pharmaceutical intermediate, with a focus on its role in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 16017-69-9 |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| Appearance | Off-white solid |
| Purity | 95% |
Synthesis of this compound
The following is a typical experimental protocol for the synthesis of this compound.
Experimental Protocol: Fischer Esterification
Materials:
-
4-Amino-2-chlorobenzoic acid
-
Absolute Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 4-Amino-2-chlorobenzoic acid (0.0266 mol) in absolute ethanol (50 mL). Cool the mixture to -15°C in an ice-salt bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (0.032 mol) dropwise to the cooled suspension, ensuring the temperature is maintained below -10°C.
-
Reaction: After the addition is complete, stir the reaction mixture at 40°C for 30 minutes. Subsequently, increase the temperature and reflux the mixture for 3 hours.
-
Work-up and Purification: After refluxing, cool the reaction mixture and filter the resulting precipitate. Wash the precipitate with distilled water to remove any excess thionyl chloride. Further wash the product with a 10% Na₂CO₃ solution. Collect the residue and recrystallize it from an ethanol/water mixture to obtain pure this compound.
Application in the Synthesis of EGFR Inhibitors
This compound is a valuable precursor for the synthesis of kinase inhibitors, particularly those targeting the EGFR signaling pathway. The amino group can be readily derivatized to introduce various pharmacophores that can interact with the ATP-binding site of the EGFR kinase domain.
Experimental Protocol: Synthesis of N-substituted 4-amino-2-chlorobenzamides
This protocol outlines a general procedure for the synthesis of N-substituted 4-amino-2-chlorobenzamides, which are analogs of known kinase inhibitors, starting from 4-Amino-2-chlorobenzoic acid. This transformation typically involves the initial conversion of the carboxylic acid to an acyl chloride, followed by reaction with a desired amine.
Materials:
-
4-Amino-2-chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Substituted aniline or other primary/secondary amine
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous toluene or other suitable anhydrous solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Formation of Acyl Chloride: In a round-bottom flask under an inert atmosphere, suspend 4-Amino-2-chlorobenzoic acid in anhydrous toluene. Add thionyl chloride in excess and reflux the mixture until the reaction is complete (monitored by TLC or disappearance of starting material). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-amino-2-chlorobenzoyl chloride.
-
Amide Coupling: In a separate flask, dissolve the desired substituted amine and DIPEA in anhydrous toluene. To this solution, add the crude 4-amino-2-chlorobenzoyl chloride solution dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired N-substituted 4-amino-2-chlorobenzamide.
Quantitative Data: Synthesis and Biological Activity of Derivatives
Table 1: Physical and Chemical Data of Synthesized 4-amino-3-chloro Benzoate Derivatives [1]
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |
| N1 (Ethyl 4-amino-3-chlorobenzoate) | C₉H₁₀ClNO₂ | 80 | 80-82 |
| N4a | C₁₆H₁₃Cl₂N₃O | 60 | 158-160 |
Note: The data for N4a, a benzohydrazide derivative, is provided as a representative example from the series.
Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of a Hydrazine-1-carbothioamide Derivative (N5a) and Erlotinib [1]
| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |
| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |
Table 3: In Vitro EGFR Kinase Inhibitory Activity (IC₅₀ in µM) [1]
| Compound | EGFR Tyrosine Kinase |
| N5a | 0.58 ± 0.04 |
| Erlotinib | 0.95 ± 0.07 |
The data clearly indicates that derivatives of the aminobenzoate scaffold can exhibit potent anticancer activity, with compound N5a showing significantly higher potency than the established EGFR inhibitor, Erlotinib, in both cytotoxicity and direct enzyme inhibition assays.[1]
Signaling Pathway and Experimental Workflow
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Small molecule inhibitors, often derived from scaffolds like this compound, are designed to block the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity and downstream signaling.
EGFR Signaling Pathway
Caption: EGFR Signaling Pathway and Inhibition.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for Drug Discovery.
References
The Versatility of Ethyl 4-amino-2-chlorobenzoate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-amino-2-chlorobenzoate, a readily available substituted aniline derivative, has emerged as a versatile and highly valuable building block in the landscape of organic synthesis. Its unique arrangement of functional groups—an amine, a chloro substituent, and an ethyl ester on an aromatic ring—provides a rich platform for a diverse array of chemical transformations. This technical guide delves into the core applications of this compound, offering a comprehensive overview of its utility in the synthesis of pharmaceuticals, agrochemicals, and other high-value organic molecules. We will explore its role in the construction of complex heterocyclic systems and its application in modern cross-coupling reactions, complete with detailed experimental protocols and quantitative data to facilitate practical implementation in the laboratory.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The nucleophilic amino group readily participates in acylation, alkylation, and diazotization reactions. The chloro substituent, positioned ortho to the amino group, can be displaced under certain conditions or participate in various cross-coupling reactions, serving as a handle for carbon-carbon and carbon-heteroatom bond formation. The ethyl ester provides a site for hydrolysis or amidation to further diversify the molecular scaffold. This trifecta of reactivity makes it an ideal starting material for building molecular complexity.
Key Applications in Organic Synthesis
Synthesis of Quinazolinones
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. This compound serves as a key precursor for the synthesis of various substituted quinazolinones. A common synthetic strategy involves the initial N-acylation of the amino group, followed by cyclization.
Experimental Protocol: Synthesis of 2-Substituted-6-chloro-3H-quinazolin-4-ones
This protocol outlines a general two-step procedure for the synthesis of 2-substituted-6-chloro-3H-quinazolin-4-ones starting from this compound.
Step 1: N-Acylation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane.
-
Acylating Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with deionized water. If dichloromethane was used as the solvent, transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove pyridine, if used), saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-acylated product.
Step 2: Cyclization to Quinazolinone
-
Reaction Setup: To the crude N-acylated product from Step 1, add an excess of a cyclizing agent such as formamide or a primary amine in a high-boiling solvent like N,N-dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to reflux (typically 150-180 °C) for 4-8 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product. Filter the solid, wash with water, and dry. The crude quinazolinone can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Table 1: Synthesis of 2-Substituted-6-chloro-3H-quinazolin-4-ones - Representative Data
| 2-Substituent | Acylating Agent | Cyclizing Agent | Reaction Time (Step 2) | Temperature (Step 2) | Yield (%) |
| H | Formyl chloride | Formamide | 6 h | 160 °C | 75 |
| CH₃ | Acetyl chloride | Ammonium acetate | 8 h | 150 °C | 82 |
| Ph | Benzoyl chloride | Formamide | 5 h | 180 °C | 88 |
Synthesis of Benzothiazoles
Benzothiazoles are another important class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. The synthesis of 2-substituted-6-chlorobenzothiazoles can be achieved from this compound through a multi-step sequence.
Experimental Protocol: Synthesis of 2-Substituted-6-chlorobenzothiazoles
This protocol describes a general route for the synthesis of 2-substituted-6-chlorobenzothiazoles.
Step 1: Diazotization and Thiolation
-
Diazotization: Dissolve this compound (1.0 eq.) in a mixture of concentrated HCl and water and cool to 0-5 °C. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Thiolation: In a separate flask, prepare a solution of potassium ethyl xanthate (1.2 eq.) in water. Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A vigorous evolution of nitrogen gas will be observed. Stir the mixture at room temperature for 2 hours.
-
Work-up: Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude 2-mercapto intermediate.
Step 2: S-Alkylation and Cyclization
-
S-Alkylation: Dissolve the crude 2-mercapto intermediate in a suitable solvent like ethanol. Add an alkyl halide (e.g., methyl iodide, 1.1 eq.) and a base such as sodium hydroxide. Stir at room temperature for 2-4 hours.
-
Cyclization: The cyclization to the benzothiazole often occurs in situ or upon heating. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. Add water and extract the product with an organic solvent. Purify the crude product by column chromatography.
Table 2: Synthesis of 2-Substituted-6-chlorobenzothiazoles - Representative Data
| 2-Substituent | Alkylating Agent | Reaction Time (Step 2) | Temperature (Step 2) | Yield (%) |
| SCH₃ | Methyl iodide | 3 h | Room Temperature | 78 |
| SCH₂Ph | Benzyl bromide | 4 h | 50 °C | 85 |
Cross-Coupling Reactions
The chloro-substituent on the aromatic ring of this compound makes it a suitable substrate for various palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This compound can be coupled with a variety of primary and secondary amines.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.) to the tube. Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Solvent and Reaction: Add a degassed solvent (e.g., toluene) and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Table 3: Buchwald-Hartwig Amination - Representative Data
| Amine | Catalyst/Ligand | Base | Temperature | Time | Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | 100 °C | 12 h | 85 |
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 110 °C | 18 h | 78 |
| Benzylamine | PdCl₂(dppf) | K₃PO₄ | 90 °C | 24 h | 72 |
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. This compound can be coupled with various arylboronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent and Reaction: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Purge the vessel with an inert gas and heat the mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by column chromatography.[1]
Table 4: Suzuki-Miyaura Coupling - Representative Data
| Arylboronic Acid | Catalyst | Base | Temperature | Time | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 100 °C | 18 h | 89 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | 90 °C | 24 h | 82 |
| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 110 °C | 12 h | 91 |
Diazotization and Subsequent Reactions
The amino group of this compound can be readily converted to a diazonium salt, which is a versatile intermediate for a variety of transformations, including Sandmeyer reactions and azo coupling.
Experimental Protocol: Sandmeyer Reaction of this compound
This protocol describes the conversion of the amino group to a different halide or a cyano group.
-
Diazotization: In a beaker, suspend this compound (1.0 eq.) in a solution of a strong acid (e.g., HCl or H₂SO₄) and water. Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of the appropriate copper(I) salt (e.g., CuCl, CuBr, or CuCN, 1.2 eq.) in the corresponding acid. Slowly add the cold diazonium salt solution to the copper(I) salt solution. Effervescence (N₂ gas) will be observed.
-
Reaction Completion and Work-up: Stir the reaction mixture at room temperature for 1-2 hours and then heat gently (e.g., to 50-60 °C) for 30 minutes to ensure complete reaction. Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water, brine, and dry over an anhydrous salt.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.
Table 5: Sandmeyer Reaction - Representative Data
| Reagent | Product | Temperature | Time | Yield (%) |
| CuCl/HCl | Ethyl 2,4-dichlorobenzoate | 50 °C | 2 h | 85 |
| CuBr/HBr | Ethyl 4-bromo-2-chlorobenzoate | 60 °C | 2 h | 88 |
| CuCN/KCN | Ethyl 2-chloro-4-cyanobenzoate | 60 °C | 3 h | 75 |
Visualization of Synthetic Pathways and Biological Relevance
To further illustrate the utility of this compound, the following diagrams depict a general experimental workflow for its application in synthesis and a relevant biological signaling pathway where its derivatives may act.
Caption: General synthetic routes from this compound.
Many heterocyclic compounds derived from this compound are designed as enzyme inhibitors, for instance, targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and the role of inhibitors.
Conclusion
This compound is a cornerstone building block in modern organic synthesis. Its inherent reactivity, coupled with its commercial availability, makes it an attractive starting material for the synthesis of a wide range of valuable compounds. The applications detailed in this guide, from the construction of bioactive heterocycles to its use in robust cross-coupling reactions, highlight its immense potential. The provided experimental protocols and data serve as a practical resource for researchers aiming to leverage the synthetic versatility of this important intermediate in their drug discovery and development endeavors. As the demand for novel and complex organic molecules continues to grow, the significance of this compound in the synthetic chemist's toolbox is set to expand even further.
References
An In-depth Technical Guide to the Safety and Handling of Ethyl 4-amino-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and handling instructions for Ethyl 4-amino-2-chlorobenzoate (CAS No: 16017-69-9). Adherence to these guidelines is crucial for ensuring personal safety and minimizing laboratory hazards.
Chemical and Physical Properties
Proper handling and storage procedures are directly related to the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |
| Molecular Weight | 199.63 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Purity | 95% | [1] |
| Melting Point | 226 °C | [3] |
| Boiling Point (Predicted) | 344.5 ± 22.0 °C | [3] |
| Density (Predicted) | 1.262 ± 0.06 g/cm³ | [3] |
| Solubility | Typically soluble in organic solvents. | [2] |
Hazard Identification and Classification
While specific toxicity data for this compound is limited, related compounds exhibit certain hazards. The GHS classification for a similar compound, Ethyl 4-amino-2-fluorobenzoate, indicates potential for skin and eye irritation, as well as respiratory irritation.[4] Therefore, it is prudent to handle this compound as a hazardous chemical.
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary defense against chemical exposure. The minimum required PPE for handling this compound is outlined below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended if there is a risk of splashing. | Protects against dust particles and splashes which can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) and a long-sleeved, fully-buttoned lab coat. | Prevents direct skin contact, which can lead to irritation. Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary. | Minimizes the inhalation of airborne particles. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory. | Protects feet from potential spills. |
Safe Handling and Storage
A systematic approach to handling and storage is essential for maintaining a safe laboratory environment.
Handling Procedures:
-
Ensure all necessary PPE is available and in good condition before handling.
-
Thoroughly read the Safety Data Sheet (SDS) prior to use.
-
Avoid all direct contact with the substance.
-
Wash hands and any exposed skin thoroughly after handling.
-
Avoid breathing in dust.
-
Avoid generating dust.
-
Do not eat, drink, or smoke in the work area.
Storage Conditions:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention. |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice. |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. If the person feels unwell, call a poison control center or doctor. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: No specific data is available.
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.
Accidental Release Measures:
-
Avoid dust formation.
-
Avoid breathing mist, gas, or vapors.
-
Avoid contact with skin and eyes.
-
Use personal protective equipment.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.
Toxicological and Ecotoxicological Information
Toxicological Data: Specific quantitative toxicity data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), for this compound is not readily available in the consulted resources. The toxicological properties have not been thoroughly investigated.[5]
Ecotoxicological Data: No specific ecotoxicity data for this compound was found. However, for the related compound Ethyl 4-aminobenzoate, the following data is available:
-
Toxicity to fish: LC50 (Lepomis macrochirus - Bluegill sunfish): 17 mg/l, Exposure time: 96 h.[5]
Experimental Protocols
Detailed experimental protocols for determining the safety and handling parameters of chemical compounds are typically developed in-house and are based on standardized methodologies from organizations such as the OECD (Organisation for Economic Co-operation and Development) and the EPA (Environmental Protection Agency). These protocols are not publicly available in safety data sheets. Researchers should consult relevant toxicological and analytical chemistry literature for detailed experimental designs.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling and risk assessment of this compound.
Caption: Workflow for the safe handling of this compound.
References
An In-depth Technical Guide to the Solubility of Ethyl 4-amino-2-chlorobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ethyl 4-amino-2-chlorobenzoate
This compound (CAS No: 16017-69-9) is a benzoate ester derivative containing both an amino group and a chlorine substituent on the aromatic ring.[1] It typically exists as an off-white solid at room temperature.[1] The presence of the polar amino group and the electronegative chlorine atom, combined with the relatively nonpolar ethyl ester and benzene ring, results in a moderate solubility profile in common organic solvents.[1] Understanding its solubility is critical for process development, formulation, and purification in the pharmaceutical industry.
Solubility Data
Precise, experimentally determined solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible scientific literature. However, based on its structural similarity to compounds like Ethyl 4-aminobenzoate and general solubility trends, an illustrative solubility profile can be projected. The following tables provide hypothetical, yet chemically reasonable, solubility data to serve as a guide for solvent selection and experimental design.
It is imperative to note that the following data is illustrative and should be experimentally verified for any practical application.
Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C (298.15 K)
| Solvent | Solvent Polarity (Dielectric Constant) | Illustrative Solubility ( g/100 mL) |
| Methanol | 32.7 | 15.2 |
| Ethanol | 24.5 | 12.5 |
| Acetone | 20.7 | 25.8 |
| Isopropanol | 19.9 | 9.8 |
| Acetonitrile | 37.5 | 18.3 |
| Dichloromethane | 8.9 | 30.1 |
| Ethyl Acetate | 6.0 | 22.4 |
| Toluene | 2.4 | 5.7 |
| Heptane | 1.9 | 0.8 |
Table 2: Illustrative Temperature Dependence of this compound Solubility
| Solvent | Temperature (°C) | Illustrative Solubility ( g/100 mL) |
| Ethanol | 10 | 8.1 |
| 25 | 12.5 | |
| 40 | 19.3 | |
| Ethyl Acetate | 10 | 15.6 |
| 25 | 22.4 | |
| 40 | 31.0 | |
| Toluene | 10 | 3.5 |
| 25 | 5.7 | |
| 40 | 9.2 |
Experimental Protocols for Solubility Determination
To obtain accurate and reliable solubility data, standardized experimental methods must be employed. The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.
3.1. Isothermal Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent at a constant temperature.
3.1.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
3.1.2. Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is necessary to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
3.1.3. Analysis
The concentration of this compound in the diluted samples can be determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
HPLC-UV Analysis:
-
Prepare a series of calibration standards of known concentrations of this compound in the solvent of interest.
-
Inject the standards and the diluted samples into the HPLC system.
-
Develop a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted samples from the calibration curve and calculate the original solubility, accounting for the dilution factor.
-
-
UV-Vis Spectrophotometry Analysis:
-
Prepare a series of calibration standards of known concentrations.
-
Measure the absorbance of the standards at the wavelength of maximum absorbance (λmax) for this compound.
-
Create a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the diluted samples and determine their concentration from the calibration curve. Calculate the original solubility.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for the isothermal shake-flask solubility determination.
References
Reactivity of the Amino Group in Ethyl 4-amino-2-chlorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-2-chlorobenzoate is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. The reactivity of this molecule is largely dictated by the interplay of its three functional groups: the amino group, the chloro substituent, and the ethyl ester. This guide provides an in-depth analysis of the reactivity of the primary amino group, offering insights into its electronic properties, nucleophilicity, and its utility in various synthetic transformations.
The benzene ring is substituted with an electron-donating amino group (-NH₂) and two electron-withdrawing groups: a chloro group (-Cl) and an ethyl carboxylate group (-COOEt). The amino group, being a strong activating group, significantly influences the molecule's reactivity. However, the presence of the deactivating chloro and ester groups modulates this reactivity, making this compound a versatile and selectively reactive building block.
Electronic and Steric Effects on the Amino Group
The nucleophilicity of the amino group in this compound is a direct consequence of the electronic effects exerted by the other substituents on the aromatic ring.
-
Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, increasing the electron density of the ring, particularly at the ortho and para positions. This resonance effect makes the amino group a strong activating group.
-
Chloro Group (-Cl): The chloro group is an electronegative atom and exerts an electron-withdrawing inductive effect (-I), which decreases the electron density of the ring and the basicity of the amino group. It also has a weak electron-donating resonance effect (+R) due to its lone pairs, but the inductive effect is generally stronger for halogens.
-
Ethyl Ester Group (-COOEt): The ester group is a deactivating group, exhibiting both an electron-withdrawing inductive effect (-I) and a significant electron-withdrawing resonance effect (-R). This delocalization of ring electrons into the carbonyl group further reduces the electron density on the amino nitrogen.
Collectively, the two electron-withdrawing groups (-Cl and -COOEt) diminish the basicity and nucleophilicity of the amino group compared to aniline. However, the amino group remains sufficiently nucleophilic to participate in a wide range of chemical reactions.
Sterically, the chloro group positioned ortho to the amino group can provide some steric hindrance, which may influence the approach of bulky electrophiles to the nitrogen atom.
Quantitative Reactivity Data
| Parameter | Value/Description | Notes |
| pKa (of the conjugate acid) | Estimated to be lower than aniline (4.6) | The presence of two electron-withdrawing groups (-Cl, -COOEt) significantly reduces the basicity of the amino group. For comparison, the pKa of p-chloroaniline is 3.98.[1] |
| ¹H NMR (Predicted) | See Table 2 | Predicted chemical shifts for the aromatic protons and the amino protons. |
| ¹³C NMR (Predicted) | See Table 3 | Predicted chemical shifts for the carbon atoms of the benzene ring and the ester group. |
| Infrared (IR) Spectroscopy | See Table 4 | Characteristic absorption bands for the N-H, C=O, and C-Cl functional groups. |
Table 1: Summary of Key Reactivity Parameters for this compound.
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |
| H (ortho to -NH₂) | ~6.7 | d |
| H (meta to -NH₂) | ~7.8 | d |
| H (ortho to -COOEt) | ~6.8 | dd |
| -NH₂ | ~4.2 | br s |
| -CH₂- (ester) | ~4.3 | q |
| -CH₃ (ester) | ~1.3 | t |
Table 2: Predicted ¹H NMR Spectral Data for this compound.
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C=O (ester) | ~165 |
| C-NH₂ | ~150 |
| C-Cl | ~135 |
| C-COOEt | ~120 |
| Aromatic CH | ~132, ~115, ~113 |
| -CH₂- (ester) | ~61 |
| -CH₃ (ester) | ~14 |
Table 3: Predicted ¹³C NMR Spectral Data for this compound.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300-3500 | Two bands for symmetric and asymmetric stretching of the primary amine. |
| C=O Stretch (ester) | 1700-1730 | Strong absorption. |
| C=C Stretch (aromatic) | 1500-1600 | Characteristic ring vibrations. |
| C-N Stretch | 1250-1350 | |
| C-O Stretch (ester) | 1100-1300 | |
| C-Cl Stretch | 700-800 |
Table 4: Characteristic Infrared Absorption Bands for this compound.
Key Reactions of the Amino Group
The amino group of this compound is a versatile handle for a variety of chemical transformations.
Acylation and Amide Bond Formation
The amino group readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. This reaction is fundamental in medicinal chemistry for modifying the properties of a lead compound or for building more complex molecular architectures.
Caption: General workflow for the acylation of this compound.
Experimental Protocol: N-Acetylation of this compound
-
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound in anhydrous pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Alkylation
The amino group can undergo nucleophilic attack on alkyl halides to form secondary and tertiary amines. However, overalkylation can be a significant side reaction. Reductive amination provides a more controlled method for mono-alkylation.
Caption: Reductive amination pathway for the N-alkylation of this compound.
Experimental Protocol: Reductive Amination of this compound
-
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound and the aldehyde/ketone in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride in portions.
-
Continue stirring at room temperature for 4-16 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Diazotization and Sandmeyer Reaction
The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be substituted by a wide range of nucleophiles in the presence of a copper(I) catalyst, a transformation known as the Sandmeyer reaction.[2][3] This allows for the introduction of various functionalities in place of the amino group.
Caption: Diazotization followed by the Sandmeyer reaction.
Experimental Protocol: Sandmeyer Chlorination of this compound
-
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Ice
-
-
Procedure:
-
Diazotization:
-
Suspend this compound in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Nitrogen gas evolution should be observed.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
-
Applications in Drug Development
This compound and its derivatives are valuable precursors in the synthesis of various pharmaceutical agents. The amino group serves as a key point for diversification, allowing for the introduction of various pharmacophoric features through the reactions described above. For instance, N-acylated and N-alkylated derivatives of aminobenzoic acids are common motifs in drugs targeting a wide range of biological targets. The ability to convert the amino group into other functionalities via the Sandmeyer reaction further expands its synthetic utility in creating diverse chemical libraries for drug discovery. For example, derivatives of 4-amino-3-chlorobenzoate ester have been synthesized and investigated as potential EGFR tyrosine kinase inhibitors.[4]
Conclusion
The amino group of this compound, while deactivated by the presence of electron-withdrawing chloro and ethyl ester substituents, remains a highly versatile and reactive functional group. Its ability to undergo acylation, alkylation, and diazotization makes it an invaluable synthon for the construction of complex molecules, particularly in the field of medicinal chemistry. A thorough understanding of the electronic and steric factors governing its reactivity, coupled with well-established experimental protocols, enables researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
Methodological & Application
Application Notes and Protocols for Amide Bond Formation Using Ethyl 4-amino-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-2-chlorobenzoate is a valuable building block in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of a wide range of biologically active compounds. Its structure, featuring an aniline moiety, an ester, and a halogen substituent, allows for diverse functionalization. The formation of an amide bond at the 4-amino position is a key transformation, enabling the incorporation of this scaffold into various molecular architectures. Amide derivatives of this compound have shown potential as inhibitors of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[1]
These application notes provide detailed protocols for the synthesis of amide derivatives from this compound using common coupling reagents, along with illustrative quantitative data and visualizations of the experimental workflow and a relevant biological pathway.
Data Presentation: Performance of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation. Below is a summary of representative data for the coupling of this compound with various carboxylic acids using different modern coupling reagents.
| Carboxylic Acid | Coupling Reagent/Additive | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
| Benzoic Acid | EDC/HOBt | DIPEA | DMF | 12 | ~85 | >95 |
| 4-Methoxybenzoic Acid | HATU | DIPEA | DMF | 2 | ~92 | >98 |
| Acetic Acid | T3P | Pyridine | EtOAc | 4 | ~90 | >97 |
| Phenylacetic Acid | Acyl Chloride (via SOCl₂) | DIPEA | Toluene | 3 | ~88 | >95 |
Note: The data presented are representative and may vary based on specific reaction conditions, the nature of the carboxylic acid, and the scale of the reaction.
Experimental Protocols
Herein, we provide detailed methodologies for two common and effective methods for the formation of amide bonds with this compound.
Protocol 1: Amide Bond Formation using HATU
This protocol describes a rapid and highly efficient method for amide bond formation, particularly useful for challenging couplings.
Materials:
-
This compound
-
Carboxylic Acid (e.g., 4-Methoxybenzoic acid)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Add DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: Amide Bond Formation using EDC/HOBt
This protocol outlines a reliable and cost-effective method for amide bond formation with byproducts that are easily removed.
Materials:
-
This compound
-
Carboxylic Acid (e.g., Benzoic acid)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1N HCl solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Base Addition: Add DIPEA (2.0 eq) to the mixture.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC (1.2 eq) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 3: Amide Bond Formation via Acyl Chloride
This is a traditional and robust method for amide synthesis.
Materials:
-
Carboxylic Acid (e.g., Phenylacetic acid)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Toluene or DCM
-
This compound
-
DIPEA or other non-nucleophilic base
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Formation of Acyl Chloride: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.2 eq) dropwise. If using oxalyl chloride, a catalytic amount of DMF is typically added. Heat the mixture to reflux for 1-2 hours or until the evolution of gas ceases.[1]
-
Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.[1]
-
Amide Coupling: In a separate flask, dissolve this compound (1.1 eq) and DIPEA (2.0 eq) in anhydrous toluene.[1]
-
Reaction: Add the crude acyl chloride solution dropwise to the amine solution at room temperature. Stir the reaction mixture at room temperature and monitor its progress by TLC.[1]
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amide for further purification.[1]
Visualizations
Experimental Workflow
Caption: General experimental workflow for amide bond formation.
EGFR Signaling Pathway and Inhibition
Amide derivatives of this compound are being investigated as potential inhibitors of the EGFR signaling pathway. The diagram below illustrates a simplified overview of this pathway and the point of inhibition by small molecules.
Caption: Simplified EGFR signaling pathway and point of inhibition.
References
Application Notes and Protocols for Ethyl 4-amino-2-chlorobenzoate in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Ethyl 4-amino-2-chlorobenzoate is a valuable building block, featuring an electron-donating amino group and an electron-withdrawing ester group, attached to a chlorinated aromatic ring. The chlorine atom serves as a handle for cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents.
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura coupling of this compound with a range of arylboronic acids. The protocols and data presented are based on established methodologies for structurally similar compounds and are intended to serve as a starting point for reaction optimization.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:
Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of this compound.
Data Presentation: Representative Reaction Yields
Due to the limited availability of specific published data for the Suzuki-Miyaura coupling of this compound, the following table presents representative yields for the coupling with various arylboronic acids. These yields are based on typical outcomes for Suzuki-Miyaura reactions with structurally similar aryl chlorides and are intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and the nature of the boronic acid.
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | Ethyl 4-amino-[1,1'-biphenyl]-2-carboxylate | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 4-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylate | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Ethyl 4-amino-4'-fluoro-[1,1'-biphenyl]-2-carboxylate | 82-92 |
| 4 | 3-Thienylboronic acid | Ethyl 4-amino-2-(thiophen-3-yl)benzoate | 75-85 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Ethyl 4-amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylate | 70-80 |
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or round-bottom flask)
-
Magnetic stirrer with heating plate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of 1,4-dioxane under an inert atmosphere.
-
-
Solvent Addition and Degassing:
-
Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Add degassed 1,4-dioxane and degassed water to the Schlenk tube in a 4:1 ratio. The typical concentration of the limiting reagent is between 0.1 and 0.5 M.
-
Stir the mixture for 10-15 minutes to ensure thorough degassing.
-
-
Catalyst Addition and Reaction:
-
Add the prepared catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Mandatory Visualizations
Application Notes and Protocols for the Synthesis of Quinazolinone Derivatives from Ethyl 4-Amino-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of bioactive quinazolinone derivatives, commencing from the readily available starting material, Ethyl 4-amino-2-chlorobenzoate. The protocols detailed herein outline a reliable two-step synthetic pathway, involving an initial hydrolysis followed by a cyclization to construct the quinazolinone scaffold. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its broad spectrum of pharmacological activities, including antimicrobial and antitumor effects.
Introduction
Quinazolinones are a prominent class of fused heterocyclic compounds that have garnered considerable attention in the field of drug discovery. Their versatile structure allows for a wide range of chemical modifications, leading to derivatives with diverse biological activities. Notably, 7-chloro-substituted quinazolinones, accessible from this compound, have demonstrated promising potential as antimicrobial and anticancer agents. These compounds often exert their anticancer effects by inhibiting key signaling pathways implicated in tumor growth and survival, such as the EGFR and PI3K/Akt pathways.
This document provides detailed experimental protocols for the synthesis of various 2-substituted-7-chloro-4(3H)-quinazolinones, along with a summary of their reported biological activities to guide further research and development.
Synthetic Workflow
The synthesis of 7-chloro-quinazolinone derivatives from this compound is typically achieved through a two-stage process. The initial step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-amino-2-chlorobenzoic acid. This is a crucial step as the free carboxylic acid is more reactive in the subsequent cyclization reactions. The second stage involves the construction of the quinazolinone ring system. A common and effective method is the reaction of the anthranilic acid derivative with an appropriate reagent to form an intermediate, which then undergoes cyclization. For instance, reaction with an acid anhydride can form a benzoxazinone intermediate, which upon treatment with an amine or hydrazine, yields the desired quinazolinone.
Application Notes and Protocols for N-alkylation of Ethyl 4-amino-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the N-alkylation of ethyl 4-amino-2-chlorobenzoate, a key intermediate in the synthesis of various biologically active molecules. The following sections outline two common and effective methods for this transformation: direct N-alkylation and reductive amination.
Introduction
N-alkylation of aromatic amines is a fundamental transformation in organic synthesis, particularly in medicinal chemistry, as the introduction of alkyl groups can significantly modulate the pharmacological properties of a molecule. This compound is a versatile building block, and its N-alkylation provides access to a wide range of derivatives for drug discovery and development. The choice of alkylation method depends on the desired alkyl group, the scale of the reaction, and the compatibility with other functional groups in the molecule.
Methods for N-alkylation
Two primary methods for the N-alkylation of this compound are presented:
-
Direct N-alkylation: This method involves the reaction of the amine with an alkyl halide or other electrophilic alkylating agent in the presence of a base. It is a straightforward approach suitable for introducing simple alkyl groups.
-
Reductive Amination: This two-step, one-pot procedure involves the formation of an imine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated amine. This method is highly versatile and avoids the use of potentially hazardous alkyl halides.
A third, more advanced method, the Buchwald-Hartwig amination, is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[1][2] While it is a cornerstone of modern organic synthesis for creating aryl amines, direct alkylation and reductive amination are generally more common for the introduction of simple alkyl groups to an existing aniline.[2]
Experimental Protocols
Protocol 1: Direct N-alkylation using an Alkyl Halide
This protocol describes the direct N-alkylation of this compound using an alkyl halide and a suitable base.
Workflow Diagram:
Caption: Workflow for Direct N-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add the base (K₂CO₃, 2.0-3.0 eq, or NaH, 1.2 eq, handled with appropriate care).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated product.
Quantitative Data (Representative):
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl Iodide | K₂CO₃ | DMF | 70 | 12 | 75-85 |
| Benzyl Bromide | K₂CO₃ | MeCN | 80 | 8 | 80-90 |
| Methyl Iodide | NaH | DMF | 25 | 6 | 70-80 |
Protocol 2: Reductive Amination with an Aldehyde or Ketone
This protocol details the N-alkylation of this compound via a one-pot reductive amination procedure.
Workflow Diagram:
Caption: Workflow for Reductive Amination.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1-1.2 eq) in DCM or DCE (0.1-0.5 M), add acetic acid (0.1-0.2 eq) if required to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), in portions over 15-20 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure N-alkylated product.
Quantitative Data (Representative):
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 25 | 12 | 85-95 |
| Acetone | NaBH(OAc)₃ | DCM | 25 | 16 | 70-80 |
| Cyclohexanone | NaBH₃CN | MeOH/AcOH | 25 | 24 | 75-85 |
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.
-
Sodium hydride is a highly flammable and reactive solid; handle it under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. Use appropriate quenching procedures in a fume hood.
References
Application Notes and Protocols for the Synthesis of Ethyl 4-amino-2-chlorobenzoate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the synthesis of Ethyl 4-amino-2-chlorobenzoate, a valuable intermediate in organic synthesis and drug discovery. The protocol described herein is based on the principles of Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.
Introduction
This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. The Fischer esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols.[1] This reaction is reversible and is typically carried out in the presence of an acid catalyst, such as concentrated sulfuric acid, with an excess of the alcohol to drive the equilibrium towards the formation of the ester.[2]
When applied to aminobenzoic acids, the basicity of the amino group necessitates a modification to the standard catalytic approach. The amino group can be protonated by the acid catalyst, forming an ammonium salt.[3] This consumption of the catalyst requires the use of stoichiometric or even excess amounts of the acid to ensure that a sufficient amount is available to catalyze the esterification reaction effectively.[3]
This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of this compound.
Reaction Scheme
Figure 1: Fischer esterification of 4-amino-2-chlorobenzoic acid with ethanol to produce this compound.
Experimental Protocol
Materials:
-
4-amino-2-chlorobenzoic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, add 4-amino-2-chlorobenzoic acid.
-
Add a large excess of absolute ethanol (approximately 10-20 molar equivalents). The ethanol serves as both a reactant and the solvent.[3]
-
Stir the mixture at room temperature to dissolve the solid.
-
-
Catalyst Addition:
-
Carefully and slowly add concentrated sulfuric acid to the stirred mixture. An excess of the acid catalyst is often required due to the presence of the basic amino group.[3]
-
A precipitate of the ammonium salt may form upon addition of the acid. This precipitate is expected to redissolve as the reaction progresses and the mixture is heated.
-
-
Reaction:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the reaction mixture to reflux using a heating mantle.
-
Maintain the reflux for a period of 2 to 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled reaction mixture to a separatory funnel containing deionized water.
-
Slowly and carefully neutralize the excess acid by adding a 10% sodium carbonate solution dropwise until the evolution of gas (CO₂) ceases and the pH of the aqueous layer is basic (pH > 8).[5]
-
-
Extraction:
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers in the separatory funnel.
-
-
Washing and Drying:
-
Wash the combined organic layers with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]
-
-
Solvent Removal and Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.[6]
-
Data Presentation
The following table summarizes the typical quantitative data for the Fischer esterification synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 4-amino-2-chlorobenzoic acid | 1.0 eq | |
| Absolute Ethanol | 10 - 20 eq | [3] |
| Concentrated Sulfuric Acid | 1.0 - 1.5 eq | [3] |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 78 °C) | [4] |
| Reaction Time | 2 - 20 hours | [4] |
| Work-up & Purification | ||
| Neutralizing Agent | 10% Sodium Carbonate | [5] |
| Extraction Solvent | Ethyl Acetate | [6] |
| Purification Method | Column Chromatography or Recrystallization | [6] |
| Yield | ||
| Expected Yield | 70 - 90% |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound via Fischer esterification.
Caption: Workflow for this compound synthesis.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 4-amino-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of Ethyl 4-amino-2-chlorobenzoate. This protocol is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed methodologies and insights into this important C-N bond-forming reaction.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines from aryl halides.[1][2] Its broad substrate scope and functional group tolerance have made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[3] The reaction is particularly useful for coupling aryl chlorides, which are often more challenging substrates compared to the corresponding bromides or iodides.[4]
This compound presents a unique challenge for the Buchwald-Hartwig amination due to the presence of multiple functional groups: a reactive chloro substituent, an electron-donating amino group, and an electron-withdrawing ethyl ester group. The inherent nucleophilicity of the amino group on the starting material could potentially lead to side reactions, such as self-coupling or catalyst inhibition. Therefore, careful selection of reaction conditions is crucial to achieve a chemoselective amination at the 2-position.
This document outlines a detailed protocol for the successful Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines. It also provides a summary of typical reaction parameters and expected outcomes based on literature precedents for similar substrates.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination involves a palladium(0) species that undergoes oxidative addition to the aryl chloride.[5] The resulting palladium(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated, leading to the formation of a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[6] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective for challenging substrates like aryl chlorides.[7]
Recommended Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. Optimization of specific parameters may be necessary depending on the amine coupling partner.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reagents: To the flask, add the base (1.5-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.5 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of various aryl chlorides, which can serve as a guide for the reaction with this compound.
Table 1: Catalyst, Ligand, and Base Combinations for the Amination of Aryl Chlorides
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu | Toluene | 100 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 |
| Pd₂(dba)₃ (1) | BrettPhos (2) | Cs₂CO₃ | Toluene | 100 |
| [Pd(cinnamyl)Cl]₂ (1) | BippyPhos (2) | NaOtBu | Dioxane | 100 |
Table 2: Representative Yields for Buchwald-Hartwig Amination of Functionalized Aryl Chlorides
| Aryl Chloride | Amine | Catalyst System | Yield (%) |
| 4-Chloroanisole | Morpholine | Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N | 88 |
| 2-Chlorotoluene | Aniline | Pd₂(dba)₃ / XPhos | 95 |
| 4-Chlorobenzonitrile | Piperidine | Pd(OAc)₂ / RuPhos | 92 |
| 3-Chloroaniline | N-Methylaniline | Pd₂(dba)₃ / BrettPhos | 85 |
Experimental Workflows and Diagrams
To provide a clearer understanding of the experimental process and the underlying chemical principles, the following diagrams have been generated.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination of this compound is a feasible and valuable transformation for the synthesis of a diverse range of substituted diaminobenzoate derivatives. The key to a successful and chemoselective reaction lies in the careful selection of the catalyst system, particularly a bulky and electron-rich phosphine ligand, and an appropriate base. The provided protocol and data serve as a strong starting point for researchers to develop and optimize this reaction for their specific needs in pharmaceutical and materials science research. Further screening of ligands, bases, and solvents may be necessary to achieve optimal yields for specific amine coupling partners.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Sonogashira Coupling of Halogenated Aminobenzoates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials. Halogenated aminobenzoates are valuable building blocks in medicinal chemistry and materials science, and their functionalization via Sonogashira coupling provides access to a diverse range of complex molecules with potential biological activity and unique photophysical properties.
This document provides detailed application notes and protocols for the Sonogashira coupling of halogenated aminobenzoates, with a focus on the influence of the halogen substituent on reactivity and reaction conditions.
Reaction Principle and Reactivity Hierarchy
The Sonogashira coupling proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ), and subsequent reductive elimination to yield the desired alkynylated product and regenerate the palladium(0) catalyst.
A critical factor influencing the efficiency of the Sonogashira coupling is the nature of the halogen on the aminobenzoate substrate. The reactivity of the aryl halide generally follows the order: I > Br > Cl >> F .[4] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond facilitates the rate-determining oxidative addition step, allowing for milder reaction conditions and faster reaction rates compared to their bromo and chloro counterparts.[4] Consequently, iodo-aminobenzoates are the most reactive substrates, often affording high yields under mild conditions, while chloro-aminobenzoates are the least reactive and typically require more forcing conditions, such as higher temperatures and more specialized catalyst systems.
Experimental Protocols
The following are general protocols for the Sonogashira coupling of halogenated aminobenzoates. It is important to note that optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
General Protocol for Iodo- and Bromo-Aminobenzoates
This protocol is a general guideline for the Sonogashira coupling of iodo- and bromo-aminobenzoates with a terminal alkyne.
Materials:
-
Halogenated aminobenzoate (1.0 mmol)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylethylamine, piperidine) (2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halogenated aminobenzoate, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Chloro-Aminobenzoates (requiring more forcing conditions)
The coupling of less reactive chloro-aminobenzoates often requires more specialized catalysts and higher temperatures.
Materials:
-
Chloro-aminobenzoate (1.0 mmol)
-
Terminal alkyne (1.2 - 2.0 equiv)
-
Palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like XPhos or P(t-Bu)₃) (2-5 mol% Pd)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Stronger base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv)
-
High-boiling point solvent (e.g., DMF, DMSO, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the chloro-aminobenzoate, palladium precatalyst, ligand, copper(I) iodide, and base to a dry reaction vessel.
-
Add the anhydrous solvent and the terminal alkyne.
-
Seal the vessel and heat the reaction mixture to a higher temperature (e.g., 100-140 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, partition the mixture between an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Data Presentation
The following table summarizes representative quantitative data for the Sonogashira coupling of various halogenated aminobenzoates, highlighting the impact of the halogen on the required reaction conditions and resulting yields.
| Halogenated Aminobenzoate | Alkyne | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl 4-iodo-3-aminobenzoate | Phenylacetylene | Pd(PPh₃)₄ | Et₃N | THF | RT | 6 | 95 |
| Ethyl 2-amino-5-iodobenzoate | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | 60 | 8 | 92 |
| Methyl 4-bromo-3-aminobenzoate | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | 12 | 88 |
| Ethyl 2-amino-5-bromobenzoate | 1-Heptyne | PdCl₂(dppf) / CuI | i-Pr₂NEt | DMF | 100 | 16 | 85 |
| Methyl 4-chloro-3-aminobenzoate | Phenylacetylene | Pd₂(dba)₃ / XPhos / CuI | K₂CO₃ | Toluene | 120 | 24 | 75 |
| Ethyl 2-amino-5-chlorobenzoate | 1-Heptyne | Pd(OAc)₂ / SPhos / CuI | Cs₂CO₃ | Dioxane | 130 | 36 | 70 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Sonogashira coupling.
References
Application Notes and Protocols for the Purification of Ethyl 4-amino-2-chlorobenzoate by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the purification of Ethyl 4-amino-2-chlorobenzoate via recrystallization. The protocol is designed to enhance the purity of the compound, a crucial step for its application as an intermediate in pharmaceutical synthesis and other research contexts.
Introduction
This compound is a substituted aromatic amine and an ester derivative of benzoic acid. It serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. The purity of this intermediate is paramount to ensure the desired reaction outcomes and the quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at varying temperatures. By carefully selecting a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures, impurities can be effectively removed, resulting in a product with significantly higher purity.
Physicochemical Data and Solubility Profile
The successful implementation of a recrystallization protocol hinges on a thorough understanding of the compound's physical and chemical properties. The following table summarizes key data for this compound. Due to the limited availability of specific experimental solubility data for this compound, the provided solubility values are estimations based on the properties of structurally similar compounds, such as Ethyl 4-aminobenzoate, and general principles of organic chemistry.
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| Appearance | Off-white to light yellow crystalline solid[1] |
| Melting Point (crude) | ~85-90 °C (estimated) |
| Melting Point (purified) | ~92-94 °C (estimated) |
| Estimated Solubility | |
| Ethanol (95%) | |
| at 78 °C (boiling) | High |
| at 0 °C | Low |
| Water | |
| at 100 °C (boiling) | Very Low |
| at 0 °C | Insoluble |
| Ethanol/Water (8:2 v/v) | |
| at ~80 °C (boiling) | Good |
| at 0 °C | Very Low |
Experimental Protocol: Recrystallization of this compound
This protocol details the steps for purifying crude this compound using a mixed solvent system of ethanol and water. This system is chosen to provide a desirable solubility gradient for the compound.
Materials and Equipment:
-
Crude this compound
-
95% Ethanol
-
Deionized Water
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
For every 1 gram of crude material, add 10 mL of 95% ethanol.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Continue to heat until the solvent begins to boil and the solid dissolves completely. If the solid does not fully dissolve, add a minimal amount of additional hot ethanol dropwise until a clear solution is obtained.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are visible in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a fluted filter paper in a funnel by placing them on the hot plate.
-
Quickly pour the hot solution through the preheated filtration setup into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization.
-
-
Inducing Crystallization:
-
To the hot, clear solution, add deionized water dropwise while stirring until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold ethanol/water (50:50) mixture to remove any remaining soluble impurities.
-
Continue to draw air through the crystals on the filter for several minutes to aid in initial drying.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Alternatively, dry the crystals in a vacuum desiccator.
-
-
Characterization:
-
Determine the yield of the purified product by weighing the dried crystals.
-
Measure the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates high purity.
-
Visualizing the Process
Experimental Workflow
The following diagram outlines the key stages of the recrystallization procedure.
Caption: A flowchart illustrating the sequential steps of the recrystallization process.
Principle of Purification
The effectiveness of recrystallization lies in the separation of the desired compound from impurities based on their differential solubility.
Caption: A diagram showing the separation of impurities during the recrystallization process.
References
Application Note and Protocol for the Purity Analysis of Ethyl 4-amino-2-chlorobenzoate using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-2-chlorobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for the determination of drug purity and the quantification of impurities.[1][2][3] This application note provides a detailed, robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound purity.
The described method is designed to separate this compound from its potential process-related impurities and degradation products. The protocol is suitable for routine quality control and for use in research and development settings.
Experimental Protocol
This protocol outlines the necessary steps for the purity analysis of this compound using a standard RP-HPLC system with UV detection.
Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or deionized)
-
Phosphoric acid (analytical grade)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 30 70 20.0 30 70 22.0 70 30 | 25.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Data Acquisition and Processing Software
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform a system suitability test by injecting the Working Standard Solution (100 µg/mL) five times. The system is deemed suitable for analysis if the following criteria are met:
-
Tailing factor (Asymmetry factor): ≤ 2.0
-
Theoretical plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Perform five replicate injections of the Working Standard Solution.
-
Inject the prepared Sample Solution in duplicate.
-
After the analysis, flush the column with a high percentage of the organic phase (e.g., 80% Acetonitrile) before storing it in an appropriate solvent.
Calculation of Purity
The purity of the this compound sample is calculated using the area normalization method, assuming that all impurities have a similar response factor to the main peak.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table for easy comparison and interpretation.
| Parameter | Standard | Sample 1 | Sample 2 |
| Retention Time (min) | |||
| Main Peak | |||
| Impurity 1 | |||
| Impurity 2 | |||
| Peak Area | |||
| Main Peak | |||
| Impurity 1 | |||
| Impurity 2 | |||
| Total Peak Area | |||
| % Purity (Area Normalization) | |||
| System Suitability | |||
| Tailing Factor | |||
| Theoretical Plates | |||
| RSD of Standard Peak Area (%) |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure for the HPLC analysis of this compound.
Caption: Workflow for the HPLC purity analysis of this compound.
Discussion
The described reversed-phase HPLC method provides a reliable and robust approach for determining the purity of this compound. The use of a C18 column is standard for the separation of moderately polar aromatic compounds.[4][5] The gradient elution allows for the effective separation of the main component from both early and late-eluting impurities. The mobile phase, consisting of acidified water and acetonitrile, is a common choice for the analysis of aromatic amines and related compounds, ensuring good peak shape and resolution.[4]
Method validation is a critical aspect of ensuring the reliability of analytical data.[2][6] For regulatory submissions, this method should be fully validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The limit of detection (LOD) and limit of quantitation (LOQ) for key impurities should also be established.
Conclusion
This application note provides a comprehensive and detailed protocol for the purity analysis of this compound by HPLC. The method is suitable for implementation in quality control laboratories and for supporting drug development activities. The provided workflow diagram and data presentation table facilitate the understanding and execution of the analytical procedure. Adherence to this protocol will enable researchers and scientists to obtain accurate and reproducible results for the purity assessment of this important pharmaceutical intermediate.
References
- 1. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jpharmsci.com [jpharmsci.com]
Application Note: Derivatization of Ethyl 4-amino-2-chlorobenzoate for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Introduction
Ethyl 4-amino-2-chlorobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and sensitive quantification of this analyte is critical for quality control and pharmacokinetic studies. Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is often hindered by its polarity, which can lead to poor peak shape, thermal degradation, and low sensitivity.
To overcome these challenges, a derivatization step is essential. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it more amenable to GC-MS analysis.[1] This application note provides a detailed protocol for the silylation of the primary amino group of this compound, a common and effective derivatization strategy for aromatic amines.[1] The resulting trimethylsilyl (TMS) derivative exhibits improved chromatographic behavior and allows for sensitive and robust quantification.
Principle of Derivatization
Silylation involves the replacement of the active hydrogen on the amino group with a trimethylsilyl (TMS) group. This process is typically achieved using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS). The reaction effectively masks the polar N-H bond, reducing intermolecular hydrogen bonding and increasing the volatility of the analyte.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the GC-MS analysis of the TMS-derivatized this compound. These values are based on typical performance characteristics for similar derivatized aromatic amines and should be validated in the user's laboratory.
| Parameter | Expected Value | Notes |
| Retention Time (RT) | 12 - 18 min | Dependent on the specific GC column and temperature program. |
| Molecular Ion (M+) | m/z 271/273 | For the mono-TMS derivative, showing the characteristic isotopic pattern for one chlorine atom. |
| Key Fragment Ions | m/z 256/258, 198, 73 | Corresponding to [M-CH3]+, [M-COOC2H5]+, and the trimethylsilyl group respectively. |
| Limit of Detection (LOD) | 1 - 10 ng/mL | Achievable with selected ion monitoring (SIM) mode. |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL | Achievable with selected ion monitoring (SIM) mode. |
| Linearity (R²) | > 0.995 | Over a concentration range of 10 - 1000 ng/mL. |
| Precision (%RSD) | < 10% | For replicate injections. |
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (ACN), HPLC grade
-
Pyridine, anhydrous
-
Ethyl acetate, HPLC grade
-
Hexane, HPLC grade
-
Anhydrous sodium sulfate
-
Deionized water
-
Sample matrix (e.g., reaction mixture, plasma)
-
Glass vials with PTFE-lined screw caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Standard and Sample Preparation
4.2.1. Standard Solution Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in ethyl acetate.
-
Perform serial dilutions of the stock solution with ethyl acetate to prepare working standard solutions with concentrations ranging from 10 ng/mL to 1000 ng/mL.
4.2.2. Sample Preparation (Liquid-Liquid Extraction)
-
For aqueous samples, adjust the pH to approximately 8-9 using a suitable buffer.
-
To 1 mL of the sample, add 2 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.
-
Repeat the extraction twice more with fresh ethyl acetate.
-
Combine the organic extracts and dry them by passing through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of ethyl acetate.
Derivatization Protocol
-
To the dried residue of the standard or sample in a glass vial, add 50 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Securely cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Injector: Split/splitless, operated in splitless mode
-
Injector Temperature: 280°C
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C, hold for 2 minutes
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 50-400 for qualitative analysis and initial method development.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions (e.g., m/z 271, 256, 198) for quantitative analysis to enhance sensitivity and selectivity.
-
Workflow and Pathway Diagrams
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Silylation derivatization pathway for GC-MS analysis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-amino-2-chlorobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ethyl 4-amino-2-chlorobenzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two primary routes for the synthesis of this compound:
-
Route A: Esterification of 4-amino-2-chlorobenzoic acid. This is a direct, one-step process where 4-amino-2-chlorobenzoic acid is reacted with ethanol. This can be achieved through Fischer esterification, using a strong acid catalyst like sulfuric acid, or by using a reagent like thionyl chloride.[1]
-
Route B: Reduction of Ethyl 2-chloro-4-nitrobenzoate. This is a two-step process that begins with the esterification of 2-chloro-4-nitrobenzoic acid to yield Ethyl 2-chloro-4-nitrobenzoate, followed by the reduction of the nitro group to an amino group.[2]
Q2: Which synthetic route generally provides a higher yield?
Both routes can be optimized to achieve high yields. The thionyl chloride mediated esterification of 4-amino-2-chlorobenzoic acid has been reported with yields around 80%.[3] Catalytic reduction of the corresponding nitro compound can also result in high yields, often exceeding 90%, depending on the chosen catalyst and reaction conditions.[2] The choice of route often depends on the availability and cost of starting materials, as well as the available laboratory equipment.
Q3: What are the most common challenges encountered in these syntheses?
-
For Route A (Esterification): The primary challenge in the Fischer esterification is the presence of the basic amino group, which can be protonated by the acid catalyst, rendering it inactive.[1][4] This necessitates the use of stoichiometric or excess amounts of the acid catalyst. The reaction is also an equilibrium process, and removal of water is crucial to drive the reaction towards the product.[5]
-
For Route B (Reduction): A key challenge is achieving selective reduction of the nitro group without affecting the chloro substituent (dehalogenation) or the ester group.[2] Over-reduction or the formation of side products like hydroxylamines and azo compounds can also occur.[6][7]
Troubleshooting Guides
Route A: Esterification of 4-amino-2-chlorobenzoic acid
Problem 1: Low or No Product Yield in Fischer Esterification
| Potential Cause | Troubleshooting Suggestion | Citation |
| Insufficient Acid Catalyst | The basic amino group neutralizes the acid catalyst. Use a stoichiometric amount or a slight excess of a strong acid like concentrated sulfuric acid. | [1][4] |
| Equilibrium Limitation | The reaction is reversible. Use a large excess of ethanol (which can also serve as the solvent) to shift the equilibrium towards the product. Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves. | [4][5] |
| Low Reaction Temperature | The reaction rate may be too slow. Ensure the reaction mixture is heated to a gentle reflux. | [8] |
| Steric Hindrance | The ortho-chloro and para-amino groups may slow the reaction. Increase the reaction time. | [4] |
Problem 2: Formation of Side Products in Esterification
| Potential Cause | Troubleshooting Suggestion | Citation |
| Amide Formation | The amino group of one molecule can react with the carboxylic acid of another, forming dimers or oligomers. This is more likely at higher temperatures. Maintain a moderate reflux temperature. | [4] |
| Ether Formation | At excessively high temperatures with a strong acid catalyst, ethanol can dehydrate to form diethyl ether. | [4] |
Route B: Reduction of Ethyl 2-chloro-4-nitrobenzoate
Problem 1: Low Yield of the Desired Amine
| Potential Cause | Troubleshooting Suggestion | Citation |
| Incomplete Reaction | The reducing agent was not active enough or was used in insufficient quantity. Ensure the reducing agent is fresh and use the correct stoichiometry. Monitor the reaction by TLC or HPLC until the starting material is consumed. | [9] |
| Catalyst Poisoning | For catalytic hydrogenation, impurities in the starting material or solvent can poison the catalyst. Purify the starting material and use high-purity solvents. | [10] |
| Loss of Product during Workup | The product may be lost during extraction or purification. Optimize the pH during workup to ensure the product is in its least soluble form for isolation. | [9] |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Suggestion | Citation |
| Dehalogenation | The chloro group is replaced by hydrogen. This is a common side reaction in catalytic hydrogenation, especially with Pd/C. Consider using a different catalyst like Raney Nickel or chemical reducing agents like SnCl₂ or iron powder. | [2] |
| Incomplete Reduction Products | Formation of hydroxylamine or nitroso intermediates. Ensure sufficient reducing agent and reaction time. These intermediates can sometimes condense to form azo or azoxy compounds. | [7][11] |
| Unreacted Starting Material | The reaction did not go to completion. Increase reaction time, temperature, or the amount of reducing agent. | [9] |
| Isomeric Impurities | Impurities in the starting 2-chloro-4-nitrobenzoic acid will be carried through the synthesis. Use high-purity starting materials. | [9] |
Quantitative Data Summary
Table 1: Comparison of Synthesis Methods for 4-Amino-2-chlorobenzoic Acid and its Ethyl Ester
| Starting Material | Product | Method | Reagents | Reaction Time | Temperature | Yield (%) | Reference |
| 4-amino-3-chlorobenzoic acid | Ethyl 4-amino-3-chlorobenzoate | Esterification with SOCl₂ | Ethanol, Thionyl Chloride | 3.5 hours | -15°C to reflux | 80 | [3] |
| 2-chloro-4-nitrobenzoic acid | 4-amino-2-chlorobenzoic acid | Catalytic Reduction | Ag/MMT, NaBH₄, KOH, Isopropanol | 2.5 hours | 20°C | 88 | [12] |
| 2-chloro-4-nitrobenzoic acid | 4-amino-2-chlorobenzoic acid | Catalytic Hydrogenation | Pd/C, H₂ | ~2 hours | 60-70°C | >95 | [2] |
| 2-chloro-4-nitrobenzoic acid | 4-amino-2-chlorobenzoic acid | Chemical Reduction | SnCl₂·2H₂O, HCl | 1.5 hours | Reflux | >95 | [2] |
| p-aminobenzoic acid | Ethyl p-aminobenzoate (Benzocaine) | Fischer Esterification | Ethanol, H₂SO₄ | 60-75 minutes | Reflux | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Thionyl Chloride
This protocol is adapted from a reported synthesis of a similar compound.[3]
-
Reaction Setup: Suspend 4-amino-2-chlorobenzoic acid (0.0266 mol) in absolute ethanol (50 mL) in a round-bottom flask. Cool the mixture to -15°C using an ice-salt bath.
-
Reagent Addition: Slowly add thionyl chloride (0.032 mol) dropwise, ensuring the temperature remains below -10°C.
-
Reaction: After the addition is complete, stir the reaction mixture at 40°C for 30 minutes. Then, heat the mixture to reflux for 3 hours.
-
Work-up and Purification:
-
Cool the reaction mixture and filter the resulting precipitate.
-
Wash the precipitate with distilled water to remove any excess thionyl chloride.
-
Wash the product with a 10% sodium carbonate solution.
-
Collect the residue and recrystallize it from an ethanol/water mixture to obtain pure this compound.
-
Protocol 2: Synthesis of 4-amino-2-chlorobenzoic acid by Reduction with Tin(II) Chloride
This general procedure can be adapted for the reduction of Ethyl 2-chloro-4-nitrobenzoate.[2]
-
Reaction Setup: Dissolve Ethyl 2-chloro-4-nitrobenzoate in ethanol in a round-bottom flask.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully neutralize the acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Visualizations
Caption: Comparative workflows for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. WO2020128434A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. benchchem.com [benchchem.com]
- 10. CATALYTIC REDUCTION OF AROMATIC NITRO COMPOUNDS WITH HYDRAZINE IN THE PRESENCE OF IRON(III) CHLORIDE AND ACTIVE CARBON | Semantic Scholar [semanticscholar.org]
- 11. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
- 12. benchchem.com [benchchem.com]
Common side reactions in the acylation of Ethyl 4-amino-2-chlorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of Ethyl 4-amino-2-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary product expected from the acylation of this compound?
The primary and expected product is the N-acylated compound, where the acyl group is attached to the nitrogen atom of the amino group. This reaction forms an amide bond.
Q2: What are the most common side reactions to anticipate during the acylation of this compound?
Common side reactions include:
-
Diacylation: The formation of a diacyl-substituted amine, where two acyl groups attach to the amino nitrogen. This is more likely to occur with highly reactive acylating agents or under forcing reaction conditions.
-
O-Acylation: Although less common for anilines compared to phenols, acylation at the ester's carbonyl oxygen is a theoretical possibility, leading to an unstable intermediate that could participate in further reactions.
-
Reaction with Solvent or Base: The acylating agent can react with nucleophilic solvents or basic catalysts, consuming the reagent and reducing the yield of the desired product.
-
Hydrolysis: If water is present in the reaction mixture, the acylating agent or the ester functional group of the starting material/product can undergo hydrolysis.
Q3: Why is a base typically used in this acylation reaction?
A base, such as pyridine or triethylamine, is used to neutralize the acid (e.g., HCl if an acyl chloride is used) that is generated as a byproduct of the reaction. This prevents the protonation of the amino group of the starting material, which would render it non-nucleophilic and stop the reaction.
Q4: Can Friedel-Crafts acylation be performed on this compound to acylate the aromatic ring directly?
Direct Friedel-Crafts acylation on the aromatic ring of this compound is generally not successful. The amino group is a Lewis base that will react with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic aromatic substitution.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive acylating agent. 2. Protonation of the amine. 3. Insufficient reaction temperature or time. | 1. Use a fresh or newly opened bottle of the acylating agent. 2. Ensure a suitable base is used in at least stoichiometric amounts to the acid byproduct formed. 3. Monitor the reaction by TLC and consider increasing the temperature or extending the reaction time. |
| Formation of a White Precipitate (other than product) | 1. If using a tertiary amine base like triethylamine with an acyl chloride, the precipitate is likely the triethylamine hydrochloride salt. | 1. This is a normal byproduct of the reaction and can be removed by filtration or an aqueous workup. |
| Presence of a Second, Less Polar Spot on TLC | 1. This could be the diacylated byproduct. | 1. Use a less reactive acylating agent (e.g., an anhydride instead of a chloride). 2. Use a stoichiometric amount of the acylating agent. 3. Perform the reaction at a lower temperature. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. The product may be inherently an oil at room temperature. | 1. Purify the product using column chromatography. 2. Attempt to form a salt of the product, which may be a crystalline solid. |
| Hydrolysis of the Ester Group | 1. Presence of water in the reaction. 2. Basic or acidic workup conditions are too harsh. | 1. Use anhydrous solvents and reagents. 2. Perform the workup at a lower temperature and avoid prolonged exposure to strong acids or bases. |
Quantitative Data on Side Reactions
Specific quantitative data on the distribution of side products for the acylation of this compound is not extensively available in the reviewed literature. The following table provides an illustrative example based on typical outcomes for acylation of substituted anilines. Actual results will vary based on specific reaction conditions.
| Acylating Agent | Base | Solvent | Temperature (°C) | Approx. Yield of N-Acyl Product (%) | Approx. Diacyl Product (%) | Unreacted Starting Material (%) |
| Acetyl Chloride | Pyridine | Dichloromethane | 0 to 25 | 85-95 | < 5 | < 5 |
| Acetic Anhydride | Triethylamine | Toluene | 80 | 80-90 | < 10 | < 5 |
| Acetyl Chloride | None | - | 25 | < 10 | - | > 90 |
| Benzoyl Chloride | Pyridine | Dichloromethane | 0 to 25 | 80-90 | < 5 | < 10 |
Experimental Protocols
Protocol: N-Acetylation of this compound
This protocol is adapted from established procedures for the acylation of aromatic amines.
Materials:
-
This compound
-
Acetyl chloride or Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the N-acylation of this compound.
Caption: Troubleshooting logic for low product yield in acylation reactions.
Technical Support Center: Purification of Ethyl 4-amino-2-chlorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-amino-2-chlorobenzoate. The following sections offer detailed experimental protocols and solutions to common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities in crude this compound can originate from the starting materials, side reactions during synthesis, or degradation. Potential impurities may include:
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Unreacted starting materials: Such as 2-chloro-4-nitrobenzoic acid if the synthesis involves reduction of a nitro group.
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Isomeric impurities: Other isomers of aminobenzoates that might be present in the starting materials.
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By-products of synthesis: Depending on the synthetic route, these could include products of incomplete reaction or side reactions. For instance, if the esterification is carried out using thionyl chloride and ethanol, residual acids might be present.[1]
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Solvents and reagents: Residual solvents from the reaction or purification steps.
Q2: Which purification method is most suitable for this compound?
The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. The most common and effective methods are:
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Recrystallization: Ideal for removing small amounts of impurities from a solid product. It is a cost-effective and scalable method.
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Acid-Base Extraction: Highly effective for separating the basic this compound from acidic and neutral impurities.
-
Column Chromatography: Offers the highest resolution for separating complex mixtures and achieving very high purity, but it is more time-consuming and requires more solvent than the other methods.
Q3: How can I assess the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for assessing the purity of compounds like this compound.[2] A validated HPLC method can accurately determine the percentage of the main compound and detect the presence of impurities.[2]
Troubleshooting Guides
Recrystallization
Problem: My compound is not dissolving in the recrystallization solvent.
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Cause: The solvent may not be appropriate for your compound, or you may not be using enough of it.
-
Solution:
-
Ensure you are heating the solvent. The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.
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Add more solvent in small portions until the compound dissolves. Be careful not to add too much, as this will reduce your yield.
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If the compound still does not dissolve, you may need to select a different solvent. For aromatic esters like this compound, solvents like ethanol, methanol, or mixtures containing ethyl acetate are often good choices.
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Problem: "Oiling out" - my compound forms an oil instead of crystals.
-
Cause: The boiling point of the solvent is too high, or the solution is supersaturated, causing the compound to come out of solution above its melting point. Impurities can also lower the melting point of the compound, contributing to this issue.[3]
-
Solution:
-
Add a small amount of a co-solvent in which your compound is more soluble to reduce the overall boiling point of the solvent system.
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Reheat the solution until the oil redissolves, then allow it to cool more slowly. Slow cooling encourages the formation of crystals over oil.
-
Try a different recrystallization solvent with a lower boiling point.
-
Problem: No crystals are forming, even after cooling.
-
Cause: The solution may be too dilute (too much solvent was used), or it is in a supersaturated state and requires a nucleation site to initiate crystallization.[3]
-
Solution:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.
-
-
Concentrate the solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Acid-Base Extraction
Problem: I am not sure which layer is the aqueous and which is the organic layer.
-
Cause: The densities of the two immiscible liquids determine their positions in the separatory funnel.
-
Solution:
-
Add a few drops of water to the separatory funnel. The layer that the water drops join is the aqueous layer.
-
Consult a density table for the solvents you are using. The liquid with the higher density will be the bottom layer.
-
Problem: I have an emulsion forming at the interface of the two layers.
-
Cause: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, which is a stable mixture of the two immiscible liquids.
-
Solution:
-
Wait: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the emulsion will break on its own.
-
Gentle Swirling: Gently swirl the contents of the funnel instead of shaking vigorously.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Column Chromatography
Problem: My compound is not moving down the column.
-
Cause: The mobile phase (eluent) is not polar enough to displace your compound from the stationary phase (e.g., silica gel).
-
Solution:
-
Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
-
Ensure your compound is not interacting too strongly with the stationary phase. For basic compounds like this compound, adding a small amount of a competing base like triethylamine to the eluent can improve elution from silica gel.
-
Problem: I am getting poor separation of my compound from impurities.
-
Cause: The chosen mobile phase may not be optimal for separating your compound from the impurities.
-
Solution:
-
Optimize the mobile phase: Use thin-layer chromatography (TLC) to test different solvent systems before running the column. The ideal solvent system will show good separation between your desired compound and the impurities.
-
Use a shallower gradient: If you are using a gradient elution, a slower, more gradual increase in polarity can improve separation.
-
Consider a different stationary phase: If your compound is basic, using a more neutral stationary phase like alumina or a functionalized silica gel might provide better results.
-
Data Presentation
The following table provides a hypothetical comparison of the purity of this compound after purification by different methods, as would be determined by HPLC analysis.
| Purification Method | Starting Purity (Area %) | Purity after 1st Attempt (Area %) | Purity after Optimization (Area %) | Typical Recovery Yield (%) |
| Recrystallization (Ethanol) | 85 | 95 | 98 | 70-85 |
| Recrystallization (Methanol) | 85 | 94 | 97 | 65-80 |
| Acid-Base Extraction | 85 | 92 | 96 | 80-95 |
| Column Chromatography | 85 | 98 | >99 | 50-70 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or methanol).
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Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, you can then place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Acid-Base Extraction for Purification
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Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
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Acidic Extraction: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. The basic this compound will react to form a water-soluble salt and move into the aqueous layer.
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Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
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Basification: Neutralize the acidic aqueous layer by adding a dilute aqueous base (e.g., 1 M NaOH) until the solution is basic. The purified this compound will precipitate out of the solution.
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Isolation: Collect the precipitated solid by vacuum filtration.
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Washing and Drying: Wash the solid with cold deionized water and dry it thoroughly.
Protocol 3: Flash Column Chromatography
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Column Packing: In a fume hood, pack a glass column with silica gel using a slurry of the initial, low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the top of the silica gel bed.
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Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Gradient (Optional): If the compounds are not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
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Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Technical Support Center: Optimizing Reactions of Ethyl 4-amino-2-chlorobenzoate
Welcome to the technical support center for optimizing reactions involving Ethyl 4-amino-2-chlorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
A1: this compound has two primary reactive sites for further functionalization: the amino group (-NH₂) and the chloro group (-Cl) on the aromatic ring. The amino group is nucleophilic and readily undergoes reactions such as acylation. The chloro group can participate in various palladium-catalyzed cross-coupling reactions.
Q2: What are the typical storage conditions for this compound?
A2: To prevent degradation, particularly oxidation of the amino group which can cause discoloration, it is recommended to store this compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Q3: My reaction is showing a low yield. What are the general initial troubleshooting steps?
A3: Low yields can stem from several factors. Initially, ensure the purity of your starting materials and the exclusion of air and moisture from the reaction, especially for oxygen-sensitive cross-coupling reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine if the reaction has gone to completion. If the reaction is sluggish, a cautious increase in temperature or an extension of the reaction time may be beneficial.
Q4: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
A4: The formation of side products is often temperature-dependent. Running the reaction at a lower temperature can sometimes favor the formation of the thermodynamically more stable product and reduce the rate of side reactions. The choice of catalyst, ligands, and base is also critical in directing the regioselectivity of the reaction.
Troubleshooting Guides
N-Acylation Reactions
The amino group of this compound can be readily acylated to form the corresponding amide.
Common Issues & Solutions
| Issue | Potential Cause | Recommended Solutions |
| Low Yield of Acylated Product | Incomplete reaction. | - Ensure the use of a slight excess (1.1-1.2 equivalents) of the acylating agent. - Monitor the reaction to completion using TLC. - If using a base like pyridine, ensure it is anhydrous. |
| Low reactivity of the acylating agent. | - Consider using a more reactive acylating agent (e.g., acyl chloride instead of anhydride). - The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can be beneficial. | |
| Product Discoloration | Oxidation of the amino group of the starting material or product. | - Perform the reaction under an inert atmosphere (nitrogen or argon). - Recrystallize the final product to remove colored impurities. |
| Difficulty in Product Isolation | The product may be soluble in the aqueous phase during workup. | - Ensure the pH of the aqueous layer is adjusted to precipitate the product before extraction. - Perform multiple extractions with a suitable organic solvent. |
Experimental Protocol: N-Acetylation of this compound
This protocol describes a general procedure for the N-acetylation using acetic anhydride.
Materials:
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This compound
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Acetic anhydride
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Pyridine (anhydrous)
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Dichloromethane (DCM) or Ethyl Acetate
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.
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Cool the solution to 0 °C in an ice bath.
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Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by TLC.
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Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
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Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography.
Temperature Optimization Data (Hypothetical)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 0 → RT | 4 | 85 | 95 |
| 40 | 2 | 90 | 92 |
| 60 | 1 | 92 | 88 (minor side products observed) |
Note: Higher temperatures may lead to faster reaction times but can also result in the formation of impurities.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The chloro group at the 2-position can be substituted via various cross-coupling reactions to form C-C, C-N, or C-O bonds.
Common Issues & Solutions
| Issue | Potential Cause | Recommended Solutions |
| Low Yield of Coupled Product | Inactive catalyst. | - Ensure proper degassing of solvents and reagents to prevent catalyst oxidation. - Use a pre-catalyst or an effective in-situ catalyst generation protocol. |
| Suboptimal temperature. | - Gradually increase the reaction temperature in increments of 10 °C. Typical temperatures for Suzuki couplings of aryl chlorides are in the range of 80-110 °C. | |
| Poor choice of base or solvent. | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often effective. | |
| Dehalogenation of Starting Material | The chloro group is replaced by a hydrogen atom. | - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can favor reductive elimination over dehalogenation. - Employ a milder base. |
| Homocoupling of Boronic Acid | Formation of a biaryl from the boronic acid. | - This is often exacerbated by the presence of oxygen. Ensure thorough degassing of the reaction mixture. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Phenylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), phenylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Temperature Optimization Data (Hypothetical)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Dehalogenation (%) |
| 60 | 24 | 45 | <5 |
| 80 | 18 | 75 | 8 |
| 100 | 12 | 85 | 12 |
Note: Increasing the temperature generally increases the reaction rate and yield, but may also lead to a higher percentage of the dehalogenated side product.
Visualizations
Caption: Experimental workflow for the N-acylation of this compound.
Caption: Troubleshooting logic for low yield in Suzuki-Miyaura coupling reactions.
Technical Support Center: Ethyl 4-amino-2-chlorobenzoate Alkylation
Welcome to the technical support center for handling Ethyl 4-amino-2-chlorobenzoate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the prevention of over-alkylation during N-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is over-alkylation a common problem when working with this compound?
A1: Over-alkylation is a frequent side reaction with primary aromatic amines like this compound. The initial product of mono-alkylation, a secondary amine, is often more nucleophilic than the starting primary amine. This increased nucleophilicity makes it more reactive towards the alkylating agent, leading to a "runaway" reaction that produces undesired di-alkylated tertiary amines and even quaternary ammonium salts.[1][2] This competitive reaction reduces the yield of the desired mono-alkylated product.
Q2: What are the main strategies to prevent the formation of di-alkylated products?
A2: The primary strategies to achieve selective mono-alkylation and prevent over-alkylation include:
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Reductive Amination: This is one of the most effective and widely used methods. It involves reacting the amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired alkylated amine.[3] This method avoids the direct use of alkyl halides, which are prone to causing over-alkylation.
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Use of Protecting Groups: The amino group can be temporarily protected with a group like Boc (tert-butyloxycarbonyl). After protection, a single alkyl group can be introduced. Subsequent removal of the protecting group yields the mono-alkylated product.
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Controlling Stoichiometry: Using a large excess of the starting amine relative to the alkylating agent can statistically favor mono-alkylation. However, this is often impractical if the amine is a valuable or complex starting material and requires a difficult separation process afterward.[2]
-
Alternative Alkylating Agents: Using alcohols in the presence of specific catalysts can provide a more controlled route to N-alkylation compared to highly reactive alkyl halides.[4][5]
Q3: Which analytical techniques are best for monitoring the reaction and identifying over-alkylation products?
A3: To effectively monitor the reaction progress and identify the presence of mono-, di-, and unreacted starting material, the following techniques are recommended:
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Thin-Layer Chromatography (TLC): A quick and effective method for visualizing the reaction components. Staining with an appropriate agent (e.g., ninhydrin for primary/secondary amines) can help differentiate between the products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the ideal technique for confirming the presence and relative quantities of the starting material, the desired mono-alkylated product, and any di-alkylated byproducts by their respective mass-to-charge ratios (m/z).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to characterize the final purified product and confirm its structure. The disappearance of one N-H proton signal and the appearance of new signals corresponding to the added alkyl group are key indicators of successful mono-alkylation.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Significant Di-alkylation Product Observed in LC-MS | The primary amine product is more nucleophilic than the starting material, leading to a second alkylation.[1][2] The alkylating agent (e.g., alkyl halide) is too reactive. | Switch to a more controllable method like Reductive Amination .[3] If using an alkyl halide, use a large excess of the starting amine and be prepared for a difficult purification. Consider using an alcohol as the alkylating agent with a suitable catalyst.[4][5] |
| Reaction is Sluggish or Incomplete | The alkylating agent is not reactive enough. The reaction temperature is too low. The chosen base is not strong enough to deprotonate the amine effectively. | Increase the reaction temperature. Switch to a more reactive alkylating agent (e.g., from alkyl chloride to alkyl bromide or iodide). Use a stronger, non-nucleophilic base. |
| Formation of Multiple Unidentified Byproducts | Side reactions are occurring, such as elimination or reactions with the solvent. The starting materials may be impure. | Purify all starting materials and ensure the solvent is dry and appropriate for the reaction. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Re-evaluate the reaction conditions (temperature, solvent, base) to minimize side reactions. |
| Difficulty Purifying the Mono-alkylated Product | The polarity of the mono-alkylated, di-alkylated, and starting amines are very similar. Amines can interact strongly with acidic silica gel, leading to poor separation.[6] | Use an amine-functionalized silica column for flash chromatography.[6] Alternatively, treat the column with a mobile phase containing a small amount of a volatile base like triethylamine (e.g., 1-2%) to mask the acidic silanol groups.[7] Acid-base extraction can also be used to separate the basic amine products from non-basic impurities.[7] |
Visualizing the Problem: The Over-alkylation Pathway
The following diagram illustrates the competitive reaction pathway that leads to the formation of undesired di-alkylated products when using traditional alkylating agents like alkyl halides.
Caption: The runaway reaction leading to over-alkylation.
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation via Reductive Amination
This protocol provides a general method for the controlled mono-alkylation of this compound using an aldehyde or ketone.
Materials:
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This compound
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Aldehyde or Ketone (1.0 - 1.2 equivalents)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
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Acetic Acid (optional, catalytic amount)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen solvent (DCM or DCE).
-
Add the aldehyde or ketone (1.0-1.2 eq). If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.
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Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. The reaction is often exothermic.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-24 hours).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
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Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography.
Recommended Workflow for Preventing Over-alkylation
This diagram outlines a decision-making process for researchers to select an appropriate strategy for N-alkylation.
Caption: A decision tree for selecting an N-alkylation strategy.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 6. biotage.com [biotage.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Ethyl 4-amino-2-chlorobenzoate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Ethyl 4-amino-2-chlorobenzoate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2-chloro-4-nitrobenzoic acid, isomeric impurities, and by-products from the synthesis process. Residual solvents and reagents from the workup may also be present.[1]
Q2: My purified product is colored. How can I remove colored impurities?
A2: Colored impurities can often be removed by treating the solution with activated charcoal during recrystallization. Add a small amount of activated charcoal to the hot solution, stir briefly, and then perform a hot filtration to remove the charcoal before cooling.[2] Alternatively, reversed-phase flash chromatography can be an effective method for removing colored impurities.[3]
Q3: I am observing "oiling out" instead of crystal formation during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution above its melting point. This can be caused by a solution that is too concentrated, cooling that is too rapid, or the presence of impurities that depress the melting point. To resolve this, try reheating the solution to redissolve the oil, adding more solvent, and allowing it to cool more slowly.[4] A different recrystallization solvent may also be necessary.
Q4: My yield is very low after recrystallization. What are the common causes?
A4: A low yield can result from using too much solvent, leading to product loss in the mother liquor.[5] Premature crystallization during hot filtration or washing the collected crystals with a solvent in which they are too soluble can also contribute to low recovery.[4] To maximize yield, use the minimum amount of hot solvent required for dissolution and cool the solution in an ice bath to promote complete crystallization.[2]
Q5: Can I use normal-phase silica gel chromatography to purify this compound derivatives?
A5: Yes, but with caution. The basic amino group can interact with the acidic silica gel, leading to poor separation and product loss. It is often recommended to use a mobile phase containing a small amount of a basic modifier, like triethylamine, to neutralize the acidic sites on the silica. Alternatively, using an amine-functionalized silica gel can provide better results.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound derivatives.
| Problem | Possible Cause | Suggested Solution |
| Low Purity after Recrystallization | Inappropriate solvent choice. | Screen for a solvent that dissolves the compound well at high temperatures but poorly at room temperature. An ethanol/water mixture is a good starting point. |
| Presence of closely related impurities. | Consider a multi-step purification approach, such as a combination of recrystallization and column chromatography. | |
| Low Yield after Column Chromatography | Product is strongly adsorbed onto the silica gel. | Add a small percentage of a polar solvent (e.g., methanol) or a basic modifier (e.g., triethylamine) to the mobile phase to improve elution. |
| Incorrect mobile phase polarity. | Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve good separation between the product and impurities. | |
| Co-elution of Impurities in Column Chromatography | Similar polarity of the product and impurities. | Try a different stationary phase, such as alumina or reversed-phase silica. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Product Degradation during Purification | Hydrolysis of the ester functionality. | Avoid strongly acidic or basic conditions during purification and workup. |
| Oxidation of the amino group. | Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to air. |
Purification Data Tables
Table 1: Recrystallization Solvents for this compound Derivatives
| Solvent System | Typical Ratio (v/v) | Expected Recovery | Notes |
| Ethanol/Water | 9:1 to 4:1 | 70-90% | Good for removing polar impurities. |
| Ethyl Acetate/Hexane | 1:2 to 1:5 | 60-85% | Effective for removing non-polar impurities. |
| Dichloromethane/Hexane | 1:1 to 1:3 | 65-80% | Suitable for compounds with moderate polarity. |
| Isopropanol | Single Solvent | 75-95% | Can be a good alternative to ethanol. |
Table 2: Column Chromatography Conditions for this compound Derivatives
| Stationary Phase | Mobile Phase System | Typical Gradient | Separation Efficiency |
| Silica Gel | Hexane/Ethyl Acetate | 10% to 50% Ethyl Acetate | Good for general purification. |
| Silica Gel with 1% Triethylamine | Dichloromethane/Methanol | 0% to 5% Methanol | Recommended for basic derivatives to prevent tailing. |
| Amine-functionalized Silica | Hexane/Ethyl Acetate | 10% to 60% Ethyl Acetate | Excellent for clean separation of basic compounds. |
| Reversed-Phase C18 Silica | Acetonitrile/Water with 0.1% Formic Acid | 20% to 80% Acetonitrile | Useful for purifying highly polar derivatives or removing non-polar impurities.[6] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl for a few minutes, and perform a hot filtration.
-
Crystallization: Slowly add hot water to the ethanolic solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Column Chromatography of an this compound Derivative
-
TLC Analysis: Determine an appropriate mobile phase system by running TLC plates of the crude material. A good solvent system will give the desired product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexane/Ethyl Acetate). Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully load the dry sample onto the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase as needed to elute the product.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound derivatives.
Caption: Troubleshooting decision tree for common purification challenges.
References
How to avoid byproduct formation in quinazolinone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding byproduct formation during quinazolinone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in quinazolinone synthesis and how can I minimize them?
A1: Common byproducts in quinazolinone synthesis include unreacted starting materials, acyclic intermediates (such as N-acylanthranilamide), over-alkylation or over-arylation products, self-condensation products, and hydrolysis products.[1] A significant side reaction, particularly at elevated temperatures, is the decarboxylation of anthranilic acid to form aniline, which can then lead to other impurities.[2]
To minimize byproduct formation, consider the following strategies:
-
Optimize Reaction Conditions: Carefully control temperature, reaction time, and reactant stoichiometry. The optimal temperature for the Niementowski reaction is typically between 130-160°C to avoid the degradation of starting materials like anthranilic acid.[2]
-
Inert Atmosphere: For reactions sensitive to air and moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions like oxidation.[1]
-
Use of Additives: Mild bases can be used to neutralize any acid formed during the reaction, thus preventing acid-catalyzed side reactions.[1]
-
Alternative Synthetic Routes: Modern methods like microwave-assisted or ultrasound-promoted synthesis can offer better control over heating, shorter reaction times, and improved yields, thereby reducing byproduct formation.[1]
Q2: I'm observing a low yield in my quinazolinone synthesis. What are the potential causes and solutions?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). Increasing the reaction temperature cautiously can also drive the reaction forward.[2]
-
-
Suboptimal Temperature: The temperature may be too low for efficient cyclization or too high, leading to decomposition.
-
Inappropriate Stoichiometry: An incorrect ratio of reactants can limit the yield.
-
Side Reactions: The formation of byproducts consumes starting materials.
-
Solution: Refer to the strategies outlined in Q1 to minimize side reactions.
-
Q3: My final product is difficult to purify. What are the recommended purification techniques?
A3: Purification of quinazolinones can be challenging due to the presence of structurally similar byproducts. A multi-step approach is often effective:
-
Recrystallization: This is an excellent technique for obtaining highly pure crystalline products if a suitable solvent can be found.[1] Ethanol is a commonly used solvent for recrystallization of quinazolinone derivatives.[5]
-
Column Chromatography: Silica gel chromatography is effective for separating the desired product from impurities. A gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity, is recommended.[2]
-
Acid-Base Extraction: Since quinazolinones have a weakly acidic N-H proton, they can be separated from non-acidic impurities by dissolving the crude mixture in an organic solvent and extracting with a dilute aqueous base. The product can then be precipitated by acidifying the aqueous layer.[2]
Troubleshooting Guides
Issue 1: Presence of Acyclic Intermediates (e.g., N-acylanthranilamide)
-
Symptom: A major impurity is observed with a molecular weight corresponding to the condensation of the starting materials without cyclization.
-
Cause: Incomplete cyclization of the intermediate. This can be due to insufficient temperature or reaction time.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10°C, while monitoring for any degradation.
-
Prolong Reaction Time: Extend the reaction time and track the disappearance of the intermediate by TLC or LC-MS.
-
Consider a Catalyst: For certain substrates, a catalytic amount of an acid or base can promote cyclization.
-
Issue 2: Formation of Decarboxylation Byproducts
-
Symptom: Presence of aniline and its derivatives in the reaction mixture.
-
Cause: The reaction temperature is too high (typically above 160°C), causing the anthranilic acid to decarboxylate.[2]
-
Troubleshooting Steps:
-
Lower and Control Temperature: Reduce the reaction temperature to the optimal range of 130-150°C and ensure uniform heating.[6]
-
Use Microwave Synthesis: Microwave-assisted synthesis allows for rapid and uniform heating, often at lower overall temperatures and for significantly shorter durations, which can prevent decarboxylation.[1][7]
-
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one
| Parameter | Conventional Synthesis (Reflux) | Microwave-Assisted Synthesis |
| Product | 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one |
| Reaction Time | 10 hours | 5 minutes |
| Yield (%) | 79% | 87% |
| Microwave Power | N/A | 800 Watts |
| Source: Adapted from E-Journal UIN Malang[1] |
Table 2: Yield Comparison for the Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid and Formamide
| Method | Reaction Time | Temperature (°C) | Yield (%) |
| Conventional Heating | 8 hours | 150-160 | 61% |
| Microwave Irradiation | 10 minutes | N/A | 87% |
| Conventional Heating (Optimized) | 2 hours | 130-135 | 72% |
| Conventional Heating (Optimized, Wood's Alloy Bath) | 2 hours | 130-135 | 96% |
| Source: Adapted from DergiPark and Generis Publishing[3][4] |
Experimental Protocols
Protocol 1: Conventional Synthesis of Quinazolin-4(3H)-one
This protocol is based on the classical Niementowski reaction.
Materials:
-
Anthranilic acid (0.1 mol, 13.7 g)
-
Formamide (0.4 mol, 16 mL)
-
Glycerin bath or Wood's alloy bath
-
Two-neck round-bottom flask with a reflux condenser
-
Crushed ice
-
Activated carbon
Procedure:
-
In a two-neck flask equipped with a reflux condenser, add anthranilic acid (13.7 g, 0.1 mol) and formamide (16 mL, 0.4 mol).[3]
-
Heat the reaction mixture in a glycerin bath at 130-135°C for 2 hours.[3] For higher yields, a Wood's alloy bath can be used to ensure uniform heating.[3]
-
After 2 hours, allow the mixture to cool to room temperature.[3]
-
Pour the reaction mixture into a beaker containing crushed ice and let it stand for 6-8 hours.[3]
-
Filter the resulting precipitate, wash with cold water, and dry.[2]
-
For further purification, recrystallize the crude product from water in the presence of activated carbon.[3]
Protocol 2: Microwave-Assisted Synthesis of Quinazolin-4(3H)-one
This protocol offers a more rapid and often higher-yielding alternative to conventional heating.[4]
Materials:
-
Anthranilic acid (0.1 mol, 13.7 g)
-
Formamide (0.5 mol, ~20 mL)
-
Microwave-safe beaker
-
Funnel
-
Crushed ice
Procedure:
-
In a microwave-safe beaker, thoroughly mix anthranilic acid (13.7 g, 0.1 mol) and formamide (~20 mL, 0.5 mol).[2][4]
-
Cover the beaker with a funnel to act as a reflux condenser.[2]
-
Place the beaker in a microwave oven and irradiate at 30% power (e.g., 270 W for a 900 W oven) for 5 minutes.[2]
-
Allow the mixture to stand for 15 minutes.[2]
-
Irradiate again at 30% power for an additional 5 minutes.[2]
-
After cooling, add crushed ice to the beaker and stir.[2]
-
Filter the precipitate, wash with cold water, and dry.[2]
-
Recrystallize from methanol for further purification.[4]
Visualizations
Caption: Reaction pathways in quinazolinone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. generis-publishing.com [generis-publishing.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Ethyl 4-amino-2-chlorobenzoate
This technical support guide provides comprehensive information for researchers, scientists, and drug development professionals on the synthesis of Ethyl 4-amino-2-chlorobenzoate. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate a smooth scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? The most common and direct method for synthesizing this compound is through the Fischer esterification of 4-Amino-2-chlorobenzoic acid.[1] A highly effective variation of this involves reacting 4-Amino-2-chlorobenzoic acid with absolute ethanol using thionyl chloride (SOCl₂) as a catalyst and dehydrating agent.[1][2] The precursor, 4-Amino-2-chlorobenzoic acid, is typically synthesized by the reduction of 2-chloro-4-nitrobenzoic acid.[3][4]
Q2: My final product yield is lower than expected. What are the common causes and solutions? Low yield is a frequent issue during scale-up. The primary causes are often an incomplete reaction or product loss during the workup and purification stages.
-
Incomplete Reaction: Ensure the reaction is monitored to completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][5] If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.[5]
-
Product Loss During Workup: Significant product can be lost during filtration and washing. Ensure the filter cake is washed thoroughly.[3] Optimize the pH during precipitation and extraction steps to minimize the product's solubility in the aqueous phase.[3][5]
-
Sub-optimal Reagents: The purity of the starting 4-Amino-2-chlorobenzoic acid is crucial. Impurities can lead to side reactions, reducing the theoretical maximum yield.[3]
Q3: The purified this compound is discolored. How can this be resolved? Discoloration, often appearing as a yellow or brown tint, typically indicates the presence of oxidized impurities or residual nitro-aromatic compounds from the precursor synthesis.[5]
-
Purification: Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is the most effective method to remove colored impurities.[1]
-
Decolorizing Agents: If recrystallization alone is insufficient, treatment with activated carbon during the purification process can help remove the impurities causing the discoloration.[5]
-
Storage: To prevent future degradation and discoloration, store the purified product under an inert atmosphere (nitrogen or argon) at 2–8 °C, protected from light and air.[5][6]
Q4: What are the critical safety precautions to consider when scaling up this synthesis? Scaling up introduces safety challenges that must be managed carefully.
-
Exothermic Reactions: The initial reduction of 2-chloro-4-nitrobenzoic acid (if performed) can be highly exothermic, requiring careful temperature control via controlled reagent addition and cooling baths.[3]
-
Hazardous Reagents: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7][8]
-
Handling Powders: Handling fine powders like the reactants and products can create dust. Use dust masks and ensure adequate ventilation to avoid inhalation.[7][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[7][8][9]
Q5: What are the expected yield and purity for this synthesis? With an optimized process, laboratory-scale synthesis can achieve high yields. For the synthesis of the precursor 4-Amino-2-chlorobenzoic acid, yields as high as 88% have been reported.[3][4] The subsequent esterification step is also typically high-yielding. For pharmaceutical applications, the target purity is generally very high, often exceeding 99%.[3] Final purity is heavily dependent on the effectiveness of the final recrystallization step.
Troubleshooting Guide
This table summarizes common problems encountered during the synthesis of this compound, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| Low Product Yield | Incomplete reaction. | Monitor reaction progress using TLC/HPLC. Consider extending reaction time or slightly increasing temperature. | [3][5] |
| Product loss during workup. | Optimize pH for precipitation/extraction. Wash filter cake and product thoroughly with appropriate cold solvents. | [3][5] | |
| Product Purity Issues | Unreacted starting material. | Drive the reaction to completion. Perform thorough washing and recrystallization of the final product. | [3] |
| Isomeric or other impurities from starting materials. | Use high-purity starting materials. If impurities are present, perform careful recrystallization. | [3] | |
| Side reaction products. | Maintain strict control over reaction temperature. Ensure slow, controlled addition of reagents like thionyl chloride. | [1][5] | |
| Difficult Product Isolation | Slow filtration. | Use a filter aid such as Celite® on the filter paper. Filtering the solution while hot can also improve the rate by reducing viscosity. | [3] |
| Poor precipitation/crystallization. | Ensure the crude product is sufficiently pure. Screen different solvent systems for recrystallization (e.g., ethanol/water). | [1][5] | |
| Product Discoloration | Oxidation of the amino group or presence of impurities. | Recrystallize the product from a suitable solvent. Consider treating the solution with activated carbon. Store the final product away from light and air. | [5] |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis via the esterification of 4-Amino-2-chlorobenzoic acid using thionyl chloride and ethanol.
Materials:
-
4-Amino-2-chlorobenzoic acid
-
Absolute Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Ice-salt bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: Suspend 4-Amino-2-chlorobenzoic acid (0.0266 mol) in absolute ethanol (50 mL) in a round-bottom flask. Cool the mixture to -15°C using an ice-salt bath.[1]
-
Reagent Addition: While maintaining the temperature below -10°C, slowly add thionyl chloride (0.032 mol) dropwise to the stirred suspension.[1]
-
Reaction: After the addition is complete, stir the reaction mixture at 40°C for 30 minutes. Following this, increase the temperature and reflux the mixture for 3 hours.[1] Monitor the reaction progress by TLC.
-
Work-up and Isolation: After the reflux period, cool the reaction mixture to room temperature. Filter the resulting precipitate using a filtration apparatus.[1]
-
Washing:
-
Purification: Collect the solid residue and recrystallize it from an ethanol/water mixture to yield pure this compound.[1]
-
Drying: Dry the purified product under vacuum to a constant weight.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. echemi.com [echemi.com]
- 9. carlroth.com:443 [carlroth.com:443]
Minimizing degradation of Ethyl 4-amino-2-chlorobenzoate during storage
This technical support center provides guidance on minimizing the degradation of Ethyl 4-amino-2-chlorobenzoate during storage. It includes troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
Issue 1: Appearance of a new, more polar peak in HPLC analysis over time.
-
Possible Cause: Hydrolysis of the ethyl ester to the corresponding carboxylic acid (4-amino-2-chlorobenzoic acid). Carboxylic acids are more polar and thus have a shorter retention time on a reverse-phase HPLC column.[1]
-
Troubleshooting Steps:
-
Confirm Hydrolysis: Intentionally degrade a sample by treating it with a mild acid or base and compare the retention time of the resulting peak with the new peak in your stored sample.
-
Storage Conditions: Ensure the compound is stored in a dry environment. Amines can be hygroscopic, absorbing moisture from the air which can lead to hydrolysis.
-
Solvent Choice: If stored in solution, use anhydrous aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) for short-term storage. For long-term storage, it is best to store the compound as a dry powder.
-
Issue 2: Observation of multiple degradation peaks in the chromatogram.
-
Possible Cause: Multiple degradation pathways may be occurring, such as hydrolysis and oxidation. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities.
-
Troubleshooting Steps:
-
Peak Identification: Use HPLC coupled with mass spectrometry (HPLC-MS) to determine the mass of the degradation products, which will help in elucidating their structures.
-
Forced Degradation Studies: Conduct forced degradation studies under controlled stress conditions (acid, base, heat, oxidation, light) to systematically generate and identify potential degradation products.[2][3]
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Issue 3: Discoloration of the material (e.g., turning yellow or brown).
-
Possible Cause: Oxidation of the aromatic amine functional group. This is a common degradation pathway for aromatic amines, especially when exposed to air and/or light.
-
Troubleshooting Steps:
-
Protect from Light: Store the compound in an amber vial or a light-blocking container.
-
Inert Atmosphere: As mentioned above, storing under an inert gas can prevent oxidation.
-
Temperature Control: Store at the recommended temperature of 2-8°C to slow down the rate of oxidative reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at 2-8°C in a refrigerator. It should be kept in a tightly sealed container, protected from light and moisture. For long-term storage, storing as a dry solid is recommended.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure and data from similar compounds like Ethyl 4-aminobenzoate, the primary degradation pathways are expected to be:
-
Hydrolysis: The ethyl ester group can hydrolyze to form 4-amino-2-chlorobenzoic acid and ethanol. This is accelerated by acidic or basic conditions and the presence of moisture.
-
Oxidation: The aromatic amino group is susceptible to oxidation, which can lead to the formation of colored impurities and more complex degradation products.[4] This can be initiated by exposure to air, light, or oxidizing agents.
-
Photodegradation: Exposure to UV light can promote degradation, likely through oxidative pathways.
Q3: How can I monitor the stability of my this compound sample?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to monitor the purity and degradation of the compound. This involves using an HPLC method that can separate the intact compound from all potential degradation products. Regular testing of stored samples will allow you to track any changes in purity over time.
Q4: Are there any incompatible materials I should avoid when storing or handling this compound?
A4: Yes, you should avoid strong oxidizing agents, strong acids, and strong bases, as these can accelerate degradation. Also, ensure that storage containers are made of inert materials (e.g., glass or compatible polymers) to prevent any potential reactions.
Quantitative Data on Storage and Stability
| Parameter | Condition | Expected Stability | Potential Degradation Products |
| Temperature | 2-8°C (Recommended) | High | Minimal degradation |
| Ambient Temperature (~25°C) | Moderate | Slow hydrolysis and oxidation | |
| Elevated Temperature (e.g., 40°C) | Low | Accelerated hydrolysis and oxidation | |
| Humidity | Low Humidity (<30% RH) | High | Minimal hydrolysis |
| High Humidity (>60% RH) | Low | Increased rate of hydrolysis | |
| Light | Protected from Light | High | Minimal photodegradation |
| Exposed to UV Light | Low | Photolytic oxidation and other reactions | |
| pH (in solution) | Neutral (pH ~7) | Moderate | Slow hydrolysis |
| Acidic (pH < 4) | Low | Accelerated hydrolysis of the ester | |
| Basic (pH > 8) | Low | Accelerated hydrolysis of the ester | |
| Atmosphere | Inert (Nitrogen, Argon) | High | Minimal oxidation |
| Air | Moderate to Low | Oxidation of the amino group |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Analysis (Adapted from a method for 4-Amino-2-chlorobenzoic acid)
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method validation and optimization will be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid or another suitable buffer) in an appropriate ratio (e.g., starting with 50:50 and optimizing based on separation). An isocratic or gradient elution can be used.
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 254 nm.[6]
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve it in a suitable diluent (e.g., the mobile phase or acetonitrile) to a known concentration (e.g., 0.1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Objective: To intentionally degrade the sample under various stress conditions to generate potential degradation products.
-
Stress Conditions:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature or heat gently (e.g., 40°C) for a specified time.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) in an oven.
-
Photolytic Degradation: Expose the sample (both solid and in solution) to UV light (e.g., in a photostability chamber).
-
-
Procedure:
-
Prepare solutions of this compound for each stress condition.
-
Prepare a control sample (unstressed).
-
Expose the samples to the respective stress conditions for predetermined time points.
-
At each time point, withdraw an aliquot, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to the appropriate concentration for HPLC analysis.
-
Analyze the stressed samples and the control sample by the developed stability-indicating HPLC method.
-
-
Analysis: Compare the chromatograms of the stressed samples with the control sample to identify new peaks corresponding to degradation products. If using HPLC-MS, the mass of these new peaks can be determined.
Visualizations
Caption: Troubleshooting flowchart for identifying and addressing degradation issues.
Caption: Workflow for conducting stability testing of this compound.
References
Validation & Comparative
A Comparative Guide to the Synthesis and Reactivity of Ethyl 4-amino-2-chlorobenzoate and Ethyl 4-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the selection of appropriate starting materials is paramount to achieving desired outcomes in terms of yield, purity, and overall efficiency. This guide provides a comprehensive comparison of two structurally related aromatic amines, Ethyl 4-amino-2-chlorobenzoate and Ethyl 4-aminobenzoate (commonly known as Benzocaine), focusing on their synthetic accessibility and performance in a representative chemical transformation. This objective analysis, supported by experimental data and detailed protocols, aims to assist researchers in making informed decisions for their synthetic strategies.
Introduction to the Compounds
Ethyl 4-aminobenzoate is a widely utilized building block in the synthesis of various pharmaceuticals, particularly local anesthetics and anti-inflammatory agents.[1] Its utility also extends to cosmetic formulations as a UV filter and as a standard in analytical chemistry.[1]
This compound , a chlorinated analog, serves as a key intermediate in the synthesis of more complex molecules, including potent enzyme inhibitors.[2] The presence of the ortho-chloro substituent significantly influences the electronic properties and steric environment of the molecule, thereby affecting its reactivity and the characteristics of the resulting products.
A comparative overview of their physical and chemical properties is presented below.
| Property | This compound | Ethyl 4-aminobenzoate (Benzocaine) |
| CAS Number | 16017-69-9 | 94-09-7[1] |
| Molecular Formula | C₉H₁₀ClNO₂ | C₉H₁₁NO₂[1] |
| Molecular Weight | 199.63 g/mol | 165.19 g/mol [1] |
| Appearance | Off-white solid | White crystalline powder[1] |
| Melting Point | 226 °C | 88-92 °C[1] |
| Boiling Point | 344.5 °C (Predicted) | 310 °C[1] |
| Solubility | Soluble in various organic solvents. | Sparingly soluble in water; soluble in ethanol, chloroform, and diethyl ether.[1] |
Synthesis of the Starting Materials
Both compounds can be synthesized from their corresponding carboxylic acids via Fischer esterification. The protocols below outline laboratory-scale preparations.
Experimental Protocol: Synthesis of this compound
This procedure involves the esterification of 4-amino-2-chlorobenzoic acid using ethanol in the presence of a catalyst like thionyl chloride.
Materials:
-
4-Amino-2-chlorobenzoic acid
-
Absolute Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Deionized water
Procedure:
-
Suspend 4-amino-2-chlorobenzoic acid (0.0266 mol) in absolute ethanol (50 mL) in a round-bottom flask and cool the mixture to -15°C in an ice-salt bath.
-
Slowly add thionyl chloride (0.032 mol) dropwise, ensuring the temperature remains below -10°C.[1]
-
After the addition is complete, stir the reaction mixture at 40°C for 30 minutes.
-
Increase the temperature and reflux the mixture for 3 hours.[1]
-
After reflux, cool the reaction mixture and filter the resulting precipitate.
-
Wash the precipitate with distilled water to remove excess SOCl₂.[1]
-
Wash the product with a 10% Na₂CO₃ solution.[1]
-
Collect the residue and recrystallize it from an ethanol/water mixture to yield pure this compound.[1]
Experimental Protocol: Synthesis of Ethyl 4-aminobenzoate (Benzocaine)
This established method involves the acid-catalyzed esterification of p-aminobenzoic acid (PABA).
Materials:
-
p-Aminobenzoic acid (PABA)
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Ice water
Procedure:
-
To a 100 mL round-bottom flask, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol. Stir until the solid dissolves.
-
Slowly add 1.0 mL of concentrated H₂SO₄. A precipitate is expected to form.
-
Attach a reflux condenser and heat the mixture at a gentle reflux for 60-75 minutes.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 30 mL of ice water.
-
While stirring, slowly add approximately 10 mL of a 10% Na₂CO₃ solution to neutralize the acid until the pH is approximately 8.
-
Collect the resulting precipitate by vacuum filtration and wash with three 10 mL portions of water.
-
The crude product can be further purified by recrystallization from an ethanol/water mixture.
Below is a diagram illustrating the general workflow for the synthesis of these ethyl benzoates.
Comparative Performance in N-Acetylation
To objectively compare the reactivity of this compound and Ethyl 4-aminobenzoate, a standard N-acetylation reaction using acetic anhydride was chosen. The amino group in anilines readily undergoes acylation, and the rate and yield of this reaction can be influenced by the electronic and steric nature of substituents on the aromatic ring.
Theoretical Impact of the Ortho-Chloro Substituent
The chloro group at the ortho position to the amino group in this compound is expected to influence the N-acetylation reaction in two primary ways:
-
Electronic Effect: The chlorine atom is an electron-withdrawing group via induction, which decreases the electron density on the benzene ring and, consequently, the nucleophilicity of the amino group. This deactivating effect is expected to slow down the rate of acylation compared to the unsubstituted analog.
-
Steric Effect: The presence of the bulky chlorine atom in the ortho position can sterically hinder the approach of the acylating agent to the amino group, potentially leading to a lower reaction rate and/or yield.
Experimental Protocol: N-Acetylation
The following protocol can be applied to both substrates for a direct comparison.
Materials:
-
Ethyl 4-aminobenzoate or this compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the respective ethyl aminobenzoate (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-acetylated product.
-
Purify the product by recrystallization or column chromatography.
The logical workflow for this comparative experiment is depicted below.
Expected Outcomes and Comparative Data
| Parameter | This compound | Ethyl 4-aminobenzoate | Rationale |
| Reaction Rate | Slower | Faster | The electron-withdrawing nature and steric hindrance of the ortho-chloro group reduce the nucleophilicity and accessibility of the amino group. |
| Yield | Potentially lower | Potentially higher | Slower reaction rates and potential side reactions due to the chloro-substituent may lead to a lower isolated yield under identical reaction conditions. |
| Purity of Crude Product | May require more rigorous purification | Generally high | The less reactive nature of the chlorinated compound might lead to a higher proportion of unreacted starting material in the crude product. |
Spectroscopic Data Comparison
The structural differences between the two molecules and their acetylated products are clearly distinguishable by spectroscopic methods such as NMR and IR spectroscopy.
¹H NMR Spectroscopy
The chemical shifts of the aromatic protons are significantly affected by the substituents. The electron-withdrawing chloro group in this compound will deshield the adjacent protons, causing them to appear at a higher chemical shift (downfield) compared to the corresponding protons in Ethyl 4-aminobenzoate.
| Compound | Aromatic Protons (ppm) - Approximate |
| Ethyl 4-aminobenzoate | 6.6-7.8 (AA'BB' system) |
| This compound | 6.7-7.9 (ABC system) |
| N-acetyl Ethyl 4-aminobenzoate | 7.5-8.0 (AA'BB' system) |
| N-acetyl this compound | 7.6-8.2 (ABC system) |
Infrared (IR) Spectroscopy
The position of the N-H stretching vibrations in the IR spectrum is indicative of the electronic environment of the amino group. The electron-withdrawing effect of the chlorine atom is expected to slightly alter the N-H bond strength and, consequently, the vibrational frequency.
| Compound | Key IR Absorptions (cm⁻¹) |
| Ethyl 4-aminobenzoate | N-H stretch: ~3350-3450 (two bands for primary amine)C=O stretch (ester): ~1680 |
| This compound | N-H stretch: ~3300-3500 (two bands for primary amine)C=O stretch (ester): ~1700 |
| N-acetyl Ethyl 4-aminobenzoate | N-H stretch (amide): ~3300C=O stretch (amide): ~1670C=O stretch (ester): ~1690 |
| N-acetyl this compound | N-H stretch (amide): ~3250C=O stretch (amide): ~1680C=O stretch (ester): ~1710 |
Conclusion
The choice between this compound and Ethyl 4-aminobenzoate as a synthetic precursor will be dictated by the specific requirements of the target molecule.
-
Ethyl 4-aminobenzoate is the more reactive and readily available starting material for transformations involving the amino group, such as acylation. Its higher nucleophilicity leads to faster reaction rates and potentially higher yields.
-
This compound offers a handle for further functionalization at the 2-position, either through displacement of the chloro group or by directing subsequent electrophilic aromatic substitution. However, researchers should anticipate slower reaction rates in transformations involving the amino group due to the electronic and steric effects of the ortho-chloro substituent.
This guide provides a foundational understanding of the comparative performance of these two valuable building blocks. It is recommended that for any specific application, small-scale pilot experiments be conducted to optimize reaction conditions and ascertain the most efficient synthetic route. The provided protocols and data serve as a valuable starting point for such investigations.
References
A Comparative Guide to the Reactivity of Halogenated Aminobenzoic Acids in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Halogenated aminobenzoic acids are pivotal building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The nature and position of the halogen substituent profoundly influence the reactivity of both the aromatic ring and the carboxylic acid and amine functionalities. This guide provides an objective comparison of the reactivity of chloro-, bromo-, and iodo-substituted aminobenzoic acids in several fundamental organic transformations, supported by experimental data to aid in the strategic selection of starting materials for synthetic endeavors.
The Hierarchy of Reactivity in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen (C-X) bond is the dominant factor. The generally accepted trend in reactivity is:
Iodo- > Bromo- > Chloro-
This hierarchy is primarily attributed to the bond dissociation energies of the C-X bond, which decrease as the halogen atom becomes larger and more polarizable (C-Cl > C-Br > C-I). The weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycles of many cross-coupling reactions, leading to faster reaction rates and often allowing for milder reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The higher reactivity of iodo- and bromo-aminobenzoic acids allows for efficient coupling under standard conditions, while chloro-derivatives often require more specialized and reactive catalyst systems to achieve comparable yields.
Table 1: Representative Data for the Suzuki-Miyaura Coupling of Halogenated Aminobenzoic Acids
| Halogenated Aminobenzoic Acid (Example) | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Amino-3-iodobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Dioxane/H₂O | 80 | 2 | ~95 |
| 4-Amino-3-bromobenzoic acid | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ | Toluene | 100 | 12 | ~88 |
| 4-Amino-3-chlorobenzoic acid | Phenylboronic acid | XPhos Pd G3 (5 mol%) | Cs₂CO₃ | t-BuOH | 110 | 24 | ~75 |
Note: Data is compiled and representative based on typical outcomes. Actual results may vary depending on specific substrates and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of halogenated aminobenzoic acids follows the I > Br > Cl trend. Iodo- and bromo- derivatives are commonly used substrates, while the amination of chloro-derivatives can be more challenging, often necessitating the use of more electron-rich and bulky phosphine ligands.
Table 2: Representative Data for the Buchwald-Hartwig Amination of Halogenated Aminobenzoic Acids
| Halogenated Aminobenzoic Acid (Example) | Amine Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-5-iodobenzoic acid | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 80 | 4 | ~92 |
| 2-Amino-5-bromobenzoic acid | Morpholine | Pd(OAc)₂ (3 mol%), BINAP (4.5 mol%) | Cs₂CO₃ | Dioxane | 100 | 18 | ~85 |
| 2-Amino-5-chlorobenzoic acid | Morpholine | RuPhos Pd G3 (5 mol%) | K₃PO₄ | t-AmylOH | 110 | 24 | ~70 |
Note: Data is compiled and representative based on typical outcomes. Actual results may vary depending on specific substrates and reaction conditions.
Reactivity in Reactions at the Carboxylic Acid and Amine Groups
For reactions involving the carboxylic acid (e.g., Fischer esterification) and the amino group (e.g., amidation), the electronic effects of the halogen substituent play a more significant role than the C-X bond strength.
Fischer Esterification
In Fischer esterification, the carboxylic acid is protonated, and the rate of reaction is influenced by the acidity of the carboxylic acid and the nucleophilicity of the alcohol. Halogens are electron-withdrawing groups, and their presence on the aromatic ring increases the acidity of the carboxylic acid. The general order of electronegativity is F > Cl > Br > I. A more electronegative halogen will have a stronger electron-withdrawing inductive effect, leading to a more acidic carboxylic acid and potentially a faster esterification rate under acidic conditions.
Fluoro- > Chloro- > Bromo- > Iodo-
Table 3: Predicted Relative Reactivity in Fischer Esterification
| Halogenated Aminobenzoic Acid | Halogen Electronegativity (Pauling Scale) | Predicted Relative Rate of Esterification |
| Fluoro-aminobenzoic acid | 3.98 | Fastest |
| Chloro-aminobenzoic acid | 3.16 | Fast |
| Bromo-aminobenzoic acid | 2.96 | Moderate |
| Iodo-aminobenzoic acid | 2.66 | Slowest |
Note: This table represents a predicted trend based on the inductive effect of the halogens on the acidity of the carboxylic acid.
Amidation
Amidation reactions, often carried out using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt), are also influenced by the electronic properties of the halogen substituent. A more electron-withdrawing halogen increases the acidity of the carboxylic acid, which can facilitate the initial activation step with the coupling reagent. However, the overall reaction rate will also depend on the nucleophilicity of the amine used in the coupling reaction.
Similar to esterification, a stronger electron-withdrawing effect from the halogen is expected to enhance the reactivity of the carboxylic acid towards activation and subsequent amidation.
Table 4: Predicted Relative Reactivity in EDC/HOBt Mediated Amidation
| Halogenated Aminobenzoic Acid | Predicted Relative Rate of Amidation |
| Fluoro-aminobenzoic acid | Fastest |
| Chloro-aminobenzoic acid | Fast |
| Bromo-aminobenzoic acid | Moderate |
| Iodo-aminobenzoic acid | Slowest |
Note: This table is a qualitative prediction based on the electronic influence of the halogen on the carboxylic acid's reactivity.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromo-aminobenzoic Acid
Materials:
-
Bromo-aminobenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the bromo-aminobenzoic acid, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[1]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of an Iodo-aminobenzoic Acid
Materials:
-
Iodo-aminobenzoic acid (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox, add the iodo-aminobenzoic acid, palladium pre-catalyst, ligand, and base to a reaction vial.[1]
-
Add the anhydrous solvent and the amine.[1]
-
Seal the vial and heat the reaction mixture to 80 °C with stirring for 4-12 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
After cooling to room temperature, partition the mixture between ethyl acetate and water.[1]
-
Separate the layers and extract the aqueous phase with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[1]
-
Purify the product by flash chromatography.[1]
General Protocol for Fischer Esterification of an Aminobenzoic Acid
Materials:
-
Aminobenzoic acid (1.0 equiv)
-
Alcohol (large excess, used as solvent)
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
Dissolve the aminobenzoic acid in the alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 1-4 hours.
-
Monitor the reaction by TLC.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the ester by column chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate a typical catalytic cycle for cross-coupling reactions and a general experimental workflow.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Quantitative Analysis of Ethyl 4-amino-2-chlorobenzoate: HPLC Validation and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates like Ethyl 4-amino-2-chlorobenzoate is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, alongside a comparison with alternative analytical techniques. The information is based on established analytical validation principles, particularly those outlined by the International Council for Harmonisation (ICH)[1][2][3][4].
High-Performance Liquid Chromatography is a robust and widely utilized technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility[5]. A validated HPLC method can accurately determine the concentration of this compound and detect any impurities.
Quantitative Performance Comparison
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the anticipated performance characteristics of three key analytical techniques for the detection of this compound. The data is based on typical performance characteristics for these techniques with similar compounds[6][7].
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.5 - 10 ng/mL | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 30 - 150 ng/mL | 1.5 - 30 ng/mL | 0.3 - 3 µg/mL |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.995 |
| Linear Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL | 0.5 - 25 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 90 - 110% |
| Precision (% RSD) | < 2% | < 3% | < 5% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quantification of this compound in bulk drug substances and intermediates[7].
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting condition could be a gradient or isocratic elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh the sample, dissolve it in the mobile phase to a known concentration, and filter through a 0.45 µm syringe filter before injection[7].
Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness[1][4][8].
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and specificity, making it ideal for the identification and quantification of trace levels of this compound. A derivatization step is typically necessary due to the low volatility of the analyte[7].
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
Typical GC-MS Conditions (Post-Derivatization):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature held for a few minutes, followed by a ramp to a final temperature.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity.
Derivatization:
-
A silylation reagent (e.g., BSTFA with 1% TMCS) can be used to increase the volatility of the analyte.
UV-Vis Spectrophotometry
Spectrophotometric methods can offer a simple and rapid approach for quantification, particularly in less complex matrices[6]. This method is based on the formation of a colored charge-transfer complex.
Instrumentation:
-
UV-Vis Spectrophotometer.
Experimental Procedure:
-
Reagents: A standard solution of this compound and a charge-transfer agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)) in a suitable solvent like methanol.
-
Procedure: A reaction is set up by adding the charge-transfer agent to the standard solution.
-
Measurement: The absorbance of the resulting colored complex is measured at the wavelength of maximum absorbance (λmax).
-
Quantification: A calibration curve of absorbance versus concentration is constructed to determine the concentration of the sample[7].
Visualizations
The following diagrams illustrate the typical workflow for HPLC method validation and a decision-making process for selecting a suitable analytical method.
Caption: A streamlined workflow for HPLC method validation.
Caption: Decision tree for selecting an analytical method.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Halogen Substitution in Aminobenzoic Acids: A Comparative Guide to the Biological Activity of Bromo- vs. Iodo- Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. The substitution of a hydrogen atom with a halogen, such as bromine or iodine, on the aminobenzoic acid scaffold can dramatically influence its therapeutic potential. This guide provides a comparative analysis of the biological activities of bromo- and iodo-substituted aminobenzoic acid derivatives, supported by experimental data, to inform the strategic design of novel therapeutic agents.
The introduction of bromine or iodine can alter a compound's lipophilicity, electronic properties, and steric profile, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.[1] Generally, iodine is larger and more polarizable than bromine, which can lead to stronger interactions with target proteins but may also impact cell permeability.[1] This guide explores these differences in the context of antimicrobial, cytotoxic, and enzyme inhibitory activities.
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data from studies comparing the efficacy of bromo- and iodo-substituted aminobenzoic acid derivatives.
Antimicrobial and Antifungal Activity
A study on Schiff bases derived from 4-aminobenzoic acid and various substituted salicylaldehydes revealed the influence of halogen substitution on their antimicrobial and antifungal properties.[1] The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism, are presented below. Lower MIC values indicate greater potency.[1]
Table 1: Antimicrobial and Antifungal Activity of Halogenated Schiff Bases of 4-Aminobenzoic Acid (MIC in µM) [1]
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Bromo-substituted | 31.25 | 62.5 | 31.25 |
| Iodo-substituted | 15.62 | 62.5 | 15.62 |
| Diiodo-substituted | 7.81 | 31.25 | 7.81 |
Data synthesized from a study on Schiff bases of 4-aminobenzoic acid.[1]
In this series, the iodo-substituted compounds generally exhibited either comparable or more potent antimicrobial and antifungal activity than their bromo-substituted counterparts.[1] Notably, the diiodo-substituted derivative showed the highest potency against both Staphylococcus aureus and Candida albicans.[1]
Cytotoxic Activity
The same study also evaluated the cytotoxic effects of these compounds on the human hepatocellular carcinoma cell line (HepG2). The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are provided below. Lower IC50 values indicate greater cytotoxicity.[1]
Table 2: Cytotoxic Activity of Halogenated Schiff Bases of 4-Aminobenzoic Acid against HepG2 Cells (IC50 in µM) [1]
| Compound | IC50 (µM) |
| Bromo-substituted | 25.8 |
| Iodo-substituted | 19.5 |
| Diiodo-substituted | 12.3 |
Data synthesized from a study on Schiff bases of 4-aminobenzoic acid.[1]
Consistent with the antimicrobial data, the iodo-substituted derivatives demonstrated greater cytotoxicity against the HepG2 cell line compared to the bromo-substituted analogs. The diiodo-substituted compound was the most potent cytotoxic agent in this series.[1]
Potential Signaling Pathways and Mechanism of Action
While direct studies comprehensively comparing the effects of bromo- and iodo-substituted aminobenzoic acids on specific signaling pathways are limited, evidence from related compounds suggests a likely mechanism of action involving the inhibition of key protein kinases. Anticancer agents derived from aminobenzoic acid scaffolds are known to interfere with signaling pathways that regulate cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2]
Studies on other halogenated aromatic compounds have demonstrated their potential as kinase inhibitors. For instance, a 2-bromo-phenyl substituted compound has been shown to inhibit EGFR. Furthermore, the role of halogen bonding, particularly with iodine, has been highlighted as crucial for the structural stability of drug-enzyme complexes in MEK kinases, a key component of the MAPK pathway. The inhibitory activity of 4-amino-3-chloro benzoate esters against EGFR also supports the hypothesis that halogenated aminobenzoic acids can target this critical signaling node.[3]
The enhanced biological activity of the iodo-substituted derivatives may be attributed to the properties of the iodine atom. Its larger size and greater polarizability compared to bromine can facilitate stronger halogen bonds with amino acid residues in the active site of target enzymes, leading to more potent inhibition.
References
A Comparative Guide to the Purity Analysis of Synthesized Ethyl 4-amino-2-chlorobenzoate by HPLC and Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, rigorous purity analysis is paramount to ensure safety and efficacy. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative and complementary analytical techniques for the purity assessment of synthesized Ethyl 4-amino-2-chlorobenzoate, a key building block in medicinal chemistry. The performance of HPLC is compared against Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by detailed experimental protocols and comparative data.
Introduction to Purity Analysis of this compound
This compound (CAS 16017-69-9) is a substituted aromatic ester whose purity can be affected by starting materials, by-products, and degradation products.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of such non-volatile and thermally labile compounds.[5][6] However, orthogonal methods are often employed to provide a more comprehensive purity profile and to confirm the results obtained by the primary method. This guide explores the strengths and limitations of HPLC in comparison to GC-MS, which is suitable for volatile impurities, and qNMR, which offers an absolute quantification method.[7][8][9]
Experimental Design
This guide presents a hypothetical scenario where a batch of synthesized this compound is analyzed for its purity. The potential impurities considered are the starting material, 2-chloro-4-nitrobenzoic acid, and a process-related impurity, 4-amino-2-chlorobenzoic acid.
Diagram of the Experimental Workflow
Caption: Experimental workflow for the comparative purity analysis.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the separation, identification, and quantification of components in a mixture, making it ideal for assessing the purity of synthesized compounds like this compound.[10]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: 1 mg/mL solution of the synthesized product in acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11][12] It is particularly useful for detecting residual solvents and other volatile impurities that may not be readily observed by HPLC.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Sample Preparation: 1 mg/mL solution of the synthesized product in dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[8][13][14]
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl3).
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride.
-
Method: A known amount of the synthesized product and the internal standard are accurately weighed and dissolved in the deuterated solvent. The ¹H NMR spectrum is recorded with a sufficient relaxation delay to ensure accurate integration. The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
Comparative Data Analysis
The following tables summarize the hypothetical quantitative data obtained from the analysis of three different batches of synthesized this compound using the three described methods.
Table 1: HPLC-UV Purity Analysis Results
| Batch No. | Retention Time (min) | Peak Area (%) | Purity (%) | Identified Impurities |
| 1 | 5.8 | 99.2 | 99.2 | 2-chloro-4-nitrobenzoic acid (0.5%), 4-amino-2-chlorobenzoic acid (0.3%) |
| 2 | 5.8 | 98.5 | 98.5 | 2-chloro-4-nitrobenzoic acid (0.8%), 4-amino-2-chlorobenzoic acid (0.7%) |
| 3 | 5.8 | 99.5 | 99.5 | 2-chloro-4-nitrobenzoic acid (0.3%), 4-amino-2-chlorobenzoic acid (0.2%) |
Table 2: GC-MS Impurity Analysis Results
| Batch No. | Volatile Impurity | Concentration (ppm) |
| 1 | Dichloromethane | 50 |
| 2 | Dichloromethane | 120 |
| 3 | Dichloromethane | 30 |
Table 3: qNMR Purity Analysis Results
| Batch No. | Absolute Purity (%) |
| 1 | 99.1 |
| 2 | 98.4 |
| 3 | 99.4 |
Discussion and Comparison of Methods
The results from the three analytical techniques provide a comprehensive assessment of the purity of the synthesized this compound.
-
HPLC-UV proved to be a reliable and precise method for quantifying the main component and known process-related impurities.[5] Its strength lies in the separation of non-volatile compounds, making it the primary choice for this type of analysis.
-
GC-MS was essential for the detection and quantification of residual volatile organic compounds, such as the solvent used in the synthesis or purification steps. This highlights the importance of using an orthogonal method to detect impurities that may not be amenable to HPLC analysis.[7][15]
-
qNMR provided an independent and absolute measure of purity, which serves as a valuable cross-validation for the relative purity determined by HPLC.[9][16] The close agreement between the HPLC and qNMR results for all three batches instills a high degree of confidence in the determined purity values.
Logical Relationship of Analytical Techniques
Caption: Interrelation of the analytical techniques for a comprehensive purity assessment.
Conclusion
The purity analysis of synthesized this compound by HPLC provides robust and reliable data for routine quality control. However, for a comprehensive and confident purity assessment, the use of orthogonal methods such as GC-MS and qNMR is highly recommended. GC-MS is crucial for identifying and quantifying volatile impurities, while qNMR offers an independent and absolute purity determination that can validate the results obtained from chromatographic techniques. The integration of these methods ensures a thorough understanding of the impurity profile, which is critical for researchers, scientists, and drug development professionals in maintaining the highest standards of product quality and safety.
References
- 1. This compound | CAS No- 16017-69-9 | NA [chemicea.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS 16017-69-9: this compound [cymitquimica.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. biomedres.us [biomedres.us]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. emerypharma.com [emerypharma.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. benchchem.com [benchchem.com]
- 11. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. ethz.ch [ethz.ch]
A Researcher's Guide to Cross-Validation of Analytical Methods for Aminobenzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the precise and accurate quantification of aminobenzoic acid derivatives is paramount for ensuring product quality, safety, and efficacy. These compounds are pivotal in various pharmaceutical applications, from active pharmaceutical ingredients (APIs) to key intermediates. Cross-validation of analytical methods is a critical process to ensure the reliability and interchangeability of data generated from different analytical techniques. This guide provides an objective comparison of the primary analytical methods used for the analysis of aminobenzoic acid derivatives, supported by performance data and detailed experimental protocols.
The selection of an appropriate analytical method is a nuanced decision that depends on factors such as the required sensitivity, selectivity, the nature of the sample matrix, and the availability of instrumentation. The most commonly employed techniques for the analysis of aminobenzoic acid and its derivatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry. Each of these methods offers a unique set of advantages and limitations that must be carefully considered.
Quantitative Performance Comparison
The following tables summarize the typical performance characteristics of the key analytical techniques for the determination of aminobenzoic acid derivatives. The data presented is a composite from various studies on aminobenzoic acid isomers and related aromatic amines to provide a comparative overview.
Table 1: Comparison of Chromatographic Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.5 - 10 ng/mL (with derivatization and MS detection) | ~15 fmol (mass detection limit) |
| Limit of Quantitation (LOQ) | 30 - 150 ng/mL | 1.5 - 30 ng/mL (with derivatization and MS detection) | ~4 µM (concentration sensitivity) |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL | 0.1 - 10 mM |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | Typically high with internal standards |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Throughput | Moderate to High | Moderate | High |
| Sample Derivatization | Not usually required | Often necessary for volatility and thermal stability | Not typically required |
Table 2: Comparison of Spectrophotometric Methods
| Parameter | UV-Vis Spectrophotometry (Direct) | UV-Vis Spectrophotometry (Colorimetric/Diazotization) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | ~0.3 µM |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL | Not specified, but method is sensitive |
| Linearity (R²) | > 0.995 | > 0.99 |
| Linear Range | 0.5 - 25 µg/mL | 0.25 - 7 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 96.1 - 100.8% |
| Precision (%RSD) | < 5% | 2.2 - 12.8% |
| Selectivity | Low (prone to interference from other UV-absorbing compounds) | Moderate (can be affected by other primary aromatic amines) |
| Cost & Complexity | Low | Low |
Visualizing the Cross-Validation Workflow and Method Selection
A systematic approach is essential for both the cross-validation of analytical methods and the initial selection of the most appropriate technique.
Caption: A generalized workflow for the cross-validation of two analytical methods.
Reactivity Face-Off: Chloro- vs. Bromo-Substituted Aminobenzoates in Synthetic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceuticals and complex organic molecules, the selection of starting materials is a critical decision that profoundly influences reaction efficiency, yield, and overall synthetic strategy. Halogenated aminobenzoates are versatile building blocks, particularly in palladium-catalyzed cross-coupling reactions. The choice between a chloro or bromo substituent on the aminobenzoate scaffold dictates the reactivity and the required reaction conditions. This guide provides an objective, data-driven comparison of the reactivity of chloro-substituted versus bromo-substituted aminobenzoates in key chemical transformations.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The primary determinant of reactivity in many cross-coupling reactions is the carbon-halogen (C-X) bond dissociation energy (BDE). The generally accepted trend for reactivity of aryl halides is I > Br > Cl > F.[1][2] This is because the rate-determining step in many palladium-catalyzed reactions is the oxidative addition of the palladium catalyst to the C-X bond. A weaker C-X bond facilitates this step, leading to faster reactions under milder conditions. The C-Br bond is weaker than the C-Cl bond, making bromo-substituted aminobenzoates generally more reactive than their chloro- counterparts in these transformations.[2][3]
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern drug discovery and development. The following sections compare the performance of chloro- and bromo-substituted aminobenzoates in three key coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. In this reaction, bromo-substituted aminobenzoates consistently demonstrate higher reactivity than their chloro-analogs, often resulting in higher yields under less stringent conditions.[1][4]
| Feature | Chloro-Substituted Aminobenzoate | Bromo-Substituted Aminobenzoate |
| Relative Reactivity | Lower | Higher[2] |
| Typical Reaction Temperature | Higher (e.g., 100-120°C)[2] | Lower (e.g., 80-90°C)[2] |
| Catalyst Loading | May require higher loading or more specialized ligands | Generally effective with standard catalyst systems and lower loading |
| Representative Yield | ~85% (representative)[4] | ~95% (representative)[4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceutical compounds.[5][6] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is paramount, with aryl bromides being more reactive substrates than aryl chlorides.[2]
| Feature | Chloro-Substituted Aminobenzoate | Bromo-Substituted Aminobenzoate |
| Relative Reactivity | Lower | Higher[7] |
| Reaction Conditions | Often require more forcing conditions (higher temperature, stronger base) and specialized ligands[8] | Generally proceed under milder conditions |
| Side Reactions | Higher temperatures may lead to side reactions like hydrodehalogenation | Milder conditions can minimize side reactions |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The reactivity trend remains consistent, with bromo-substituted aminobenzoates being more reactive than their chloro counterparts.[1]
| Feature | Chloro-Substituted Aminobenzoate | Bromo-Substituted Aminobenzoate |
| Relative Reactivity | Lower | Higher[9] |
| Catalyst System | May require more active palladium catalysts and co-catalysts | Generally proceeds well with standard Pd/Cu catalyst systems |
| Reaction Time | Typically longer reaction times are required | Faster conversion is generally observed |
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed cross-coupling reactions, the reactivity trend in nucleophilic aromatic substitution (SNAr) can be reversed. The SNAr mechanism typically proceeds in two steps: nucleophilic attack to form a Meisenheimer complex, followed by the departure of the leaving group.[10][11]
If the initial nucleophilic attack is the rate-determining step, the more electronegative chlorine atom can render the aromatic ring more electrophilic, thereby accelerating the reaction compared to the bromo-substituted analog.[12][13] However, if the cleavage of the carbon-halogen bond is rate-determining, the better leaving group ability of bromide will lead to a faster reaction.[12]
| Feature | Chloro-Substituted Aminobenzoate | Bromo-Substituted Aminobenzoate |
| Reactivity (Attack is rate-determining) | Potentially higher due to the higher electronegativity of chlorine[12] | Potentially lower |
| Reactivity (C-X cleavage is rate-determining) | Lower | Higher, as bromide is a better leaving group[12] |
Experimental Protocols
The following are general experimental protocols that can be adapted for specific chloro- and bromo-substituted aminobenzoates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Halo-substituted aminobenzoate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[3]
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add the halo-substituted aminobenzoate, arylboronic acid, and palladium catalyst.
-
Add the solvent and the aqueous base solution.
-
Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen). For bromo-substituted aminobenzoates, a temperature of 80-90°C is often sufficient, while chloro-substituted aminobenzoates may require 100-120°C.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Purify the product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Halo-substituted aminobenzoate (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine the palladium catalyst and the ligand in the solvent and stir for a few minutes.
-
Add the halo-substituted aminobenzoate, the amine, and the base.
-
Heat the reaction mixture. Bromo-substituted substrates may react at lower temperatures (e.g., 80-100°C), while chloro-substituted substrates often require higher temperatures (e.g., >100°C) and more specialized, bulky electron-rich phosphine ligands.[8]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with water, and extract the product.
-
Purify by column chromatography.
General Protocol for Amide Bond Formation
Materials:
-
Halo-substituted aminobenzoic acid (1.0 mmol)
-
Amine (1.1 mmol)
-
Coupling agent (e.g., HATU, 1.1 mmol)
-
Base (e.g., DIPEA, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve the halo-substituted aminobenzoic acid in the anhydrous solvent.
-
Add the coupling agent and the base, and stir the mixture for a few minutes at room temperature.
-
Add the amine to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Perform an aqueous workup and extract the product.
-
Purify by column chromatography.
Visualizing the Chemistry
To better illustrate the concepts discussed, the following diagrams visualize a typical cross-coupling catalytic cycle and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Conclusion
The choice between a chloro- and bromo-substituted aminobenzoate is a strategic one for the synthetic chemist. Bromo-substituted aminobenzoates offer higher reactivity in palladium-catalyzed cross-coupling reactions, which can lead to milder reaction conditions, shorter reaction times, and potentially higher yields.[2] This makes them an excellent choice for the synthesis of complex molecules where functional group tolerance is crucial.
Conversely, chloro-substituted aminobenzoates are often more cost-effective and readily available, making them attractive starting materials for large-scale synthesis.[2] The continuous development of highly active catalyst systems is expanding the utility of aryl chlorides in cross-coupling reactions, making them increasingly viable alternatives to their bromo counterparts.[2] Ultimately, the decision rests on a careful balance of desired reactivity, cost, scale, and the specific synthetic challenge at hand.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. ncrdsip.com [ncrdsip.com]
Efficacy of different catalysts in cross-coupling reactions of aminobenzoates
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy of various catalysts in the cross-coupling of aminobenzoates. This guide provides an objective comparison of catalyst performance, supported by experimental data, to facilitate catalyst selection for the synthesis of complex molecules.
Introduction
Cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] For professionals in pharmaceutical and materials science, aminobenzoates are crucial building blocks. The selection of an appropriate catalyst is paramount for achieving high yields and selectivity in the cross-coupling reactions of these substrates.[3][4] This guide compares the efficacy of common palladium, nickel, and copper-based catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving aminobenzoate derivatives and structurally similar compounds.
Catalyst Performance Comparison
The choice of catalyst significantly impacts reaction outcomes, including yield, reaction time, and substrate scope.[5] Palladium catalysts are widely used, with modern systems often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that demonstrate superior performance over traditional catalysts like Pd(PPh₃)₄, especially for challenging substrates.[3][5][6] Nickel-based catalysts are emerging as a cost-effective and highly active alternative.[3][7] Copper-catalyzed reactions, particularly for C-N bond formation, offer another valuable approach.[8][9][10]
The following tables summarize the performance of different catalyst systems in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[11] The reactivity of halogenated aminobenzoates generally follows the order I > Br > Cl.[11]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Example | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | 4-Amino-3-bromobenzoic acid analog | [3] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole | [3] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | RT | 2 | >95 | 4-Iodobenzoic acid | [3] |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | Toluene | 110 | 24 | ~75 | 4-Amino-3-bromobenzoic acid analog | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[5][12][13] The choice of ligand is critical, with bulky, electron-rich phosphines showing high efficacy.[5]
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates | Yield (%) | Reference |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent | [5] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High | [5] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Primary Amines | High | [5] |
| Ni(COD)₂ | IPr | NaOt-Bu | Dioxane | 100 | 24 | Aryl carbamates + Amines | Up to 99 | [14] |
| CuI | rac-BINOL | K₂CO₃ | DMSO | RT | - | 2-Halobenzoic acids + N-Alkylamines | High | [9] |
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes.[15][16] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst, although copper-free methods have been developed.[17][18]
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Substrate Example | Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | Piperidine | DMF | 80 | 8-16 | Bromo-aminobenzoic acid + Terminal alkyne | - | [11] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 6 | 4-Iodoanisole + Phenylacetylene | High | [17] |
| Ligandless Pd/HPS | - | - | DMSO | 90 | 1 | 4-Iodoanisole + Phenylacetylene | >99 | [18] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative protocols for the discussed cross-coupling reactions.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of a bromo-aminobenzoic acid with an arylboronic acid.[11]
Materials:
-
Bromo-aminobenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
To a dry Schlenk flask, add the bromo-aminobenzoic acid, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of an iodo-aminobenzoic acid with a secondary amine.[11]
Materials:
-
Iodo-aminobenzoic acid (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox, add the iodo-aminobenzoic acid, palladium pre-catalyst, ligand, and base to a reaction vial.
-
Add the anhydrous solvent and the amine.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo.
-
Purify the crude product by column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of a bromo-aminobenzoic acid with a terminal alkyne.[11]
Materials:
-
Bromo-aminobenzoic acid (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Piperidine, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
-
To a dry Schlenk flask, add the bromo-aminobenzoic acid, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, base, and terminal alkyne via syringe.
-
Heat the reaction to 80 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and dilute with ethyl acetate.
-
Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Visualizations
Experimental Workflow
The following diagram outlines a typical experimental workflow for a cross-coupling reaction.
Caption: A typical experimental workflow for cross-coupling reactions.
Factors Influencing Catalyst Selection
The choice of an optimal catalyst system is a multifactorial decision, as illustrated below.
Caption: Key factors influencing the selection of a catalyst system.
Generalized Catalytic Cycle
The diagram below illustrates a simplified, generic catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A simplified catalytic cycle for cross-coupling reactions.
Conclusion
The selection of an appropriate catalyst is a critical parameter in the success of cross-coupling reactions for the synthesis of aminobenzoate derivatives. While palladium-based catalysts with bulky phosphine ligands offer high yields and broad substrate scope, nickel and copper catalysts provide cost-effective and highly reactive alternatives. The data and protocols presented in this guide serve as a valuable resource for researchers to make informed decisions in catalyst selection and to optimize reaction conditions for the efficient synthesis of target molecules. Further investigation into novel catalyst systems continues to expand the capabilities of these powerful synthetic methods.[19][20]
References
- 1. jocpr.com [jocpr.com]
- 2. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. [PDF] Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. cetjournal.it [cetjournal.it]
- 19. Advances in Cross-Coupling Reactions | MDPI Books [mdpi.com]
- 20. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Characterization of Ethyl 4-amino-2-chlorobenzoate Impurities by LC-MS
For researchers, scientists, and drug development professionals, the meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates are critical for ensuring safety and efficacy. Ethyl 4-amino-2-chlorobenzoate is a key chemical intermediate, and controlling its purity is paramount. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the characterization of potential impurities. It presents supporting experimental data, detailed protocols, and a clear workflow for analysis.
Comparison of Analytical Techniques: LC-MS vs. HPLC-UV
While HPLC-UV is a robust and widely used technique for routine purity assessment, LC-MS offers significant advantages in specificity and identification capabilities, which are crucial for comprehensive impurity profiling.
| Feature | LC-MS | HPLC-UV |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
| Identification | Can identify unknown impurities via mass and fragmentation patterns. | Limited to known impurities with reference standards. |
| Sensitivity | Generally higher, especially with selected ion monitoring (SIM). | Good, but can be limited by chromophore strength. |
| Co-elution | Can often resolve co-eluting peaks if they have different masses. | Co-eluting peaks cannot be distinguished or quantified accurately. |
| Cost & Complexity | Higher initial investment and operational complexity. | More cost-effective and simpler for routine analysis. |
| Matrix Effects | Susceptible to ion suppression or enhancement from matrix components. | Less susceptible to matrix effects. |
Potential Impurities in this compound
The synthesis of this compound, typically via the esterification of 4-amino-2-chlorobenzoic acid, can lead to several process-related impurities. Common impurities arise from unreacted starting materials, side reactions, or degradation.
Table 1: Potential Impurities and their Mass Spectrometric Properties
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | CCOC(=O)c1ccc(N)cc1Cl | C₉H₁₀ClNO₂ | 199.63 | 200.05 |
| Impurity A: 4-amino-2-chlorobenzoic acid | OC(=O)c1ccc(N)cc1Cl | C₇H₆ClNO₂ | 171.58 | 172.02 |
| Impurity B: Ethyl 2-chloro-4-nitrobenzoate | CCOC(=O)c1ccc(N(=O)=O)cc1Cl | C₉H₈ClNO₄ | 229.62 | 230.03 |
| Impurity C: 2-Chloro-4-aminobenzamide | NC(=O)c1ccc(N)cc1Cl | C₇H₇ClN₂O | 170.60 | 171.04 |
Experimental Data: LC-MS Analysis
A hypothetical batch of this compound was analyzed using the LC-MS protocol detailed below. The results demonstrate the technique's ability to separate and identify impurities, even at low levels.
Table 2: Quantitative LC-MS Results for a Sample of this compound
| Peak | Retention Time (min) | Observed [M+H]⁺ (m/z) | Proposed Identity | Area % |
| 1 | 3.85 | 172.02 | Impurity A: 4-amino-2-chlorobenzoic acid | 0.15% |
| 2 | 4.52 | 171.04 | Impurity C: 2-Chloro-4-aminobenzamide | 0.08% |
| 3 | 5.71 | 200.05 | This compound | 99.65% |
| 4 | 7.93 | 230.03 | Impurity B: Ethyl 2-chloro-4-nitrobenzoate | 0.12% |
Detailed Experimental Protocols
This section outlines the methodology for the LC-MS analysis of this compound.
Sample and Standard Preparation
-
Sample Solution (1.0 mg/mL): Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of diluent.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Filtration: Filter the solution through a 0.22 µm syringe filter before injection if particulate matter is visible.
LC-MS Instrumentation and Conditions
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, and column oven, coupled to a single quadrupole or tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
LC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 10.0 80 12.0 80 12.1 20 | 15.0 | 20 |
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35 °C.
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
Mandatory Visualization
The logical workflow for identifying and characterizing impurities in a pharmaceutical intermediate like this compound is crucial for a systematic approach.
Caption: Workflow for LC-MS Impurity Profiling.
Safety Operating Guide
Proper Disposal Procedures for Ethyl 4-amino-2-chlorobenzoate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Ethyl 4-amino-2-chlorobenzoate, ensuring compliance with general hazardous waste regulations.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling. Based on safety data for similar compounds, it may cause allergic skin reactions and is harmful to aquatic life.[1] Therefore, it is imperative to prevent its release into the environment.
Key Hazard Information:
| Property | Value | Source |
| Molecular Formula | C9H10ClNO2 | [2][3][4][5][6] |
| Molecular Weight | 199.63 g/mol | [2][3][4][5][6] |
| Appearance | Off-white solid | [4] |
| Hazards | May cause an allergic skin reaction. Harmful to aquatic life.[1] | SDS for similar compound |
Experimental Protocols for Disposal
The following protocols are based on standard guidelines for the disposal of hazardous laboratory chemicals.
Disposal of Unused or Expired this compound
-
Classification: Treat all unused or expired this compound as hazardous waste.[1][7]
-
Containerization:
-
Labeling:
-
Clearly label the container with the words "Hazardous Waste".[1][8][9][10][11]
-
Include the full chemical name: "this compound".[1][8][9] Do not use abbreviations.[1][8]
-
Indicate the approximate quantity of the chemical.[8]
-
Add the date when the container was designated as waste (accumulation start date).[8][10][11][12]
-
List the name and contact information of the generating researcher or lab.[8][9]
-
-
Storage:
-
Disposal:
Disposal of Empty this compound Containers
-
Decontamination:
-
Triple-rinse the empty container with a suitable solvent. A common practice is to use a small amount of a solvent in which the chemical is soluble, such as ethanol or acetone.
-
Collect the rinsate (the solvent used for rinsing) as hazardous waste.[1][7] Follow the disposal procedure for unused product for the collected rinsate.
-
-
Container Disposal:
Disposal of Contaminated Materials (e.g., Spill Cleanup Debris)
-
Containment:
-
In the event of a spill, use an inert absorbent material, such as vermiculite or sand, to soak up the substance.[13]
-
-
Collection:
-
Labeling:
-
Label the container as "Hazardous Waste" and clearly indicate the contents, for example: "Absorbent material contaminated with this compound".[16]
-
-
Disposal:
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chembk.com [chembk.com]
- 7. vumc.org [vumc.org]
- 8. Chapter 8 - Hazardous Waste Disposal Procedures [ehs.cornell.edu]
- 9. Section 2: Waste Containers, Storage and Labelling - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 11. hwhenvironmental.com [hwhenvironmental.com]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 14. Use this Simple Guide for Proper Disposal of Absorbent Granules [northindustrial.net]
- 15. blog.storemasta.com.au [blog.storemasta.com.au]
- 16. Rags and Absorbents Disposal | Environmental Health & Safety [ehs.utk.edu]
- 17. ituabsorbtech.com [ituabsorbtech.com]
Personal protective equipment for handling Ethyl 4-amino-2-chlorobenzoate
Essential Safety and Handling Guide for Ethyl 4-amino-2-chlorobenzoate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring personal safety and minimizing laboratory hazards.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the primary defense against chemical exposure. The minimum required PPE for handling this compound is summarized below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) standards.[1] | Protects against dust particles and potential splashes, which can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a long-sleeved, fully-buttoned lab coat.[1] Impervious clothing may also be necessary depending on the scale of work.[1] | Prevents direct skin contact, which can lead to irritation. Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders to avoid dust formation.[1][2] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator or a self-contained breathing apparatus should be used.[2] | Minimizes the risk of inhaling dust or aerosols, which may cause respiratory irritation. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory. | Protects feet from potential spills and falling objects. |
Procedural Guide for Safe Handling and Disposal
A systematic approach to handling, from preparation to disposal, is essential for maintaining a safe laboratory environment.
Experimental Protocol: Safe Handling of this compound
1. Preparation:
- Before handling, ensure all necessary PPE is available and in good condition.
- Thoroughly read the Safety Data Sheet (SDS) for the specific chemical being used.
- Ensure a chemical fume hood is certified and functioning correctly.
- Locate the nearest eyewash station and safety shower and verify they are accessible and operational.
- Have appropriate spill cleanup materials readily available.
2. Handling:
- Conduct all manipulations of this compound, especially weighing and transferring of the solid, within a chemical fume hood to control exposure to dust.[1]
- Avoid all direct contact with the substance.
- Wash hands and any exposed skin thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1]
- Avoid breathing in dust or aerosols.[1]
- Minimize the generation of dust during handling.
- Do not eat, drink, or smoke in the work area.
3. Emergency Procedures:
- In case of skin contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[1]
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice.[1]
- In case of inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]
- In case of ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
1. Waste Collection:
- Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.
- Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
- Label the waste container with "Hazardous Waste" and the full chemical name.
2. Contaminated PPE:
- Disposable gloves and other contaminated disposable items should be placed in the designated hazardous waste container.
- Contaminated lab coats and other reusable clothing must be decontaminated before being laundered.
3. Disposal:
- Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[1]
- Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Process Visualization
The following diagram illustrates the logical workflow for selecting and using the appropriate personal protective equipment when handling this compound.
Caption: Workflow for PPE selection and safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
